N-cyclopentyl-5-nitropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-5-6-10(11-7-9)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZYECCLSBDJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589879 | |
| Record name | N-Cyclopentyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939376-51-9 | |
| Record name | N-Cyclopentyl-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939376-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopentyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of N-cyclopentyl-5-nitropyridin-2-amine
Technical Monograph: Physicochemical Profiling of N-Cyclopentyl-5-nitropyridin-2-amine
Executive Summary
N-Cyclopentyl-5-nitropyridin-2-amine (CAS: 939376-51-9 ) is a specialized heterocyclic intermediate critical to the structural activity relationship (SAR) of modern kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs). Structurally, it functions as a "privileged scaffold," combining the lipophilic bulk of a cyclopentyl ring with the electronic "push-pull" dynamics of a nitro-substituted pyridine.
This guide provides a comprehensive technical analysis of this compound, moving beyond basic identifiers to explore its synthesis, electronic properties, and physicochemical behavior.[1] It is designed for medicinal chemists and process engineers optimizing the transition from hit-to-lead intermediates.
Chemical Identity & Structural Logic
The compound is defined by three distinct structural domains that dictate its reactivity and physical state:
-
The Pyridine Core: A
-deficient aromatic system. -
The Nitro Group (C5): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack during synthesis and induces a strong dipole.
-
The Cyclopentylamino Group (C2): A secondary amine acting as an electron donor, creating a conjugated "push-pull" system with the nitro group.
| Property | Data | Note |
| IUPAC Name | N-cyclopentyl-5-nitropyridin-2-amine | |
| CAS Number | 939376-51-9 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 207.23 g/mol | |
| SMILES | [O-]c1cnc(NC2CCCC2)cc1 | |
| Appearance | Yellow to Orange Crystalline Solid | Due to Intramolecular Charge Transfer (ICT) |
Electronic "Push-Pull" Mechanism
The intense yellow color and reduced basicity of the pyridine nitrogen are explained by the delocalization of the exocyclic amine's lone pair into the nitro group. This resonance stabilization makes the amine nitrogen (
Figure 1: Electronic conjugation pathway. The interaction between the donor amine and acceptor nitro group stabilizes the molecule but reduces solubility in non-polar solvents.
Physicochemical Properties
Accurate profiling of these parameters is essential for predicting the compound's behavior in biological assays and formulation.
Solubility & Lipophilicity
The cyclopentyl group adds significant lipophilicity (
| Parameter | Value (Predicted/Typical) | Implications for Research |
| cLogP | 2.4 – 2.9 | Moderate lipophilicity; suitable for cell permeability. |
| Topological PSA | ~68 Ų | Good membrane permeability (Rule of 5 compliant). |
| Water Solubility | < 0.1 mg/mL (Low) | Requires DMSO or co-solvents (e.g., PEG-400) for assays. |
| pKa (Pyridine N) | ~2.0 – 2.5 | Very weak base; will not protonate at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., hinge region of kinases). |
Thermal Properties
-
Melting Point: Typically 125°C – 145°C (Class estimation).
-
Note: The exact melting point depends on the polymorph obtained during crystallization.
-
-
Stability: Stable under standard conditions. Avoid strong reducing agents unless reduction to the diamine is intended.
Experimental Protocols
Synthesis: Nucleophilic Aromatic Substitution ( )
This is the industry-standard route, utilizing the activation provided by the nitro group to displace a halogen.
Reaction Scheme: 2-chloro-5-nitropyridine + Cyclopentylamine (+ Base) -> Product
Figure 2: Synthetic workflow via SnAr mechanism. The reaction is driven by the electron-deficient nature of the pyridine ring.
Step-by-Step Protocol:
-
Preparation: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous Acetonitrile (MeCN) or Ethanol.
-
Addition: Add Triethylamine (TEA, 1.5 eq) as a proton scavenger.
-
Nucleophile: Add Cyclopentylamine (1.1 eq) dropwise at 0°C to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT). If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C for 2-4 hours.
-
Workup: Evaporate solvent. Resuspend residue in Ethyl Acetate, wash with water and brine.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexane:EtOAc gradient) to yield yellow crystals.
-
Validation: Product should show a molecular ion
in LCMS.
-
Protocol: pKa Determination (Potentiometric)
Because the pKa is low (~2.5), standard acid-base titration in water is difficult. Use the Yasuda-Shedlovsky Extrapolation method.
-
Solvent Preparation: Prepare 3 mixtures of Methanol:Water (30%, 40%, 50% MeOH).
-
Titration: Titrate the compound with 0.1 M HCl in each solvent mixture using a calibrated pH electrode.
-
Calculation: Plot the apparent pKa values against the dielectric constant (
) of the solvent mixtures. -
Extrapolation: The y-intercept represents the aqueous pKa.
Applications in Drug Discovery
This compound is rarely the final drug; it is a high-value intermediate .
-
Reduction to Diamine: The nitro group is reduced (using
or ) to generate N2-cyclopentylpyridine-2,5-diamine. -
Coupling: This diamine is then coupled with urea or amide linkers to form CDK4/6 inhibitors (e.g., Ribociclib analogs).
-
Scaffold Hopping: The cyclopentyl group is often compared against cyclopropyl or isopropyl groups to optimize the hydrophobic fit in the ATP-binding pocket of kinases.
References
-
BenchChem. Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. (General SnAr protocols for nitropyridines).
-
National Institute of Standards and Technology (NIST). 2-Amino-5-nitropyridine Properties.[2] (Reference for parent scaffold properties).
-
Google Patents. Preparation method of 2-chloro-5-nitropyridine and derivatives. (Synthetic context).
-
Accela Chem. Product Analysis: N-cyclopentyl-5-nitropyridin-2-amine (CAS 939376-51-9).[3]
Sources
structure-activity relationship (SAR) of 5-nitropyridin-2-amine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Nitropyridin-2-amine Derivatives
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] When functionalized with an amino group at the 2-position and a potent electron-withdrawing nitro group at the 5-position, the resulting 5-nitropyridin-2-amine core becomes a versatile and highly reactive starting point for the synthesis of diverse bioactive molecules.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and enzyme inhibitory effects.[3][4][5]
The strategic placement of the nitro group not only influences the molecule's electronic properties but also activates the pyridine ring, facilitating a range of chemical transformations.[3] The 2-amino group serves as a convenient handle for introducing a wide variety of substituents, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-nitropyridin-2-amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design, detailed protocols for synthesis and evaluation, and a thorough review of the key structural modifications that govern biological activity.
The 5-Nitropyridin-2-amine Scaffold: Physicochemical and Reactive Properties
The core structure of 5-nitropyridin-2-amine is defined by three key features that dictate its chemical behavior and biological potential:
-
The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, which imparts basicity and influences the electronic distribution of the entire molecule.
-
The 2-Amino Group (-NH₂): A primary amine that acts as a key nucleophilic center and a hydrogen bond donor. It is the primary site for derivatization to build molecular complexity.
-
The 5-Nitro Group (-NO₂): A strong electron-withdrawing group that significantly modulates the electronic character of the pyridine ring. This deactivation makes the ring more susceptible to nucleophilic attack and can be crucial for binding interactions with biological targets.[3]
The interplay of these groups makes the scaffold an excellent starting point for creating extensive compound libraries for high-throughput screening.[5]
General Synthetic Strategies
The synthesis of 5-nitropyridin-2-amine derivatives typically begins with the nitration of 2-aminopyridine. This foundational molecule is then elaborated upon, primarily through reactions at the 2-amino position.
Workflow for Synthesis of 5-Nitropyridin-2-amine and its Derivatives
Caption: General synthetic pathways for 5-nitropyridin-2-amine derivatives.
The most common synthetic approach involves the careful nitration of 2-aminopyridine using a mixture of concentrated sulfuric and nitric acids.[6][7][8] Once the 5-nitropyridin-2-amine core is obtained, the 2-amino group can be readily functionalized. For instance, reaction with chloroacetyl chloride, followed by treatment with ammonium thiocyanate, produces a key thiazolidin-4-one intermediate. This intermediate can then be reacted with various aromatic aldehydes to generate a library of 4-arylidenethiazolidin-4-one derivatives, which have shown potent anticancer activity.[3][4]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-nitropyridin-2-amine derivatives is highly dependent on the nature of the substituents introduced at the 2-amino position. The 5-nitro group is often considered essential, as analogous compounds lacking this group typically show significantly lower activity.[4]
Anticancer and Cytotoxic Activity
A prominent strategy for developing anticancer agents from this scaffold involves the introduction of a thiazolidin-4-one ring system at the 2-amino position.
-
Core Heterocycle: The synthesis of 5-nitropyridyliminothiazolidin-4-one from 2-amino-5-nitropyridine serves as a foundational step.[3]
-
Aryl Substituents: Further reaction of the thiazolidin-4-one intermediate with various aromatic aldehydes yields arylidene derivatives. The electronic and steric properties of the substituents on this appended aryl ring are critical for modulating cytotoxic potency.[3][4]
The nitro group is hypothesized to enhance activity by interacting with cellular targets or modulating enzyme activity crucial for cancer cell proliferation.[5]
Enzyme Inhibition
Derivatives of 5-nitropyridin-2-amine have been successfully developed as potent inhibitors of various enzymes.
-
Urease and Chymotrypsin Inhibition: A derivative synthesized by the condensation of 5-nitropyridin-2-amine with Meldrum's acid and triethyl orthoformate exhibited dual inhibitory activity against both urease and chymotrypsin.[3][4] This highlights the scaffold's ability to fit into multiple enzyme active sites.
-
Factor IXa Inhibition: Hybrids incorporating a (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole moiety were designed as potent and selective inhibitors of Factor IXa, a key enzyme in the coagulation cascade, making them potential anticoagulant drug candidates.[4] The presence of the nitro group was shown to be crucial for achieving high inhibitory levels compared to non-nitrated analogues.[4]
-
Kinase Inhibition: While a specific derivative designed as a kinase MPS1 inhibitor was not successful, it unexpectedly showed inhibitory activity against p70S6Kβ kinase, demonstrating the potential for this scaffold to yield inhibitors for unanticipated targets.[3]
SAR Principles for Biological Activity
Caption: Key structure-activity relationships for 5-nitropyridin-2-amine derivatives.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 5-nitropyridin-2-amine derivatives against various biological targets. This data provides a quantitative basis for understanding the SAR of this chemical class.
| Derivative Class | Target Enzyme(s) | Key Structural Feature | Reported IC₅₀ Value | Reference |
| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin | 5-nitropyridin-2-yl moiety | 8.67 ± 0.1 μM | [3][4] |
| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease | 5-nitropyridin-2-yl moiety | 29.21 ± 0.98 μM | [3][4] |
| 3-Nitropyridylpiperazine | Jack Bean Urease | N-alkylation with aryl 2-chloroacetamides | ~2.0–2.3 μM | [4] |
| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (Strand Transfer) | Fused furoxan ring | 190 ± 30 μM | [4] |
| 4-Aza-6-nitrobenzofuroxan | HIV-1 RNase H | Fused furoxan ring | 90 ± 20 μM | [4] |
| Pyridine Derivative | p70S6Kβ Kinase | Undisclosed complex structure | 444 nM | [3] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following protocols are representative of the synthesis and biological evaluation of 5-nitropyridin-2-amine derivatives.
Protocol 1: Synthesis of 2-Amino-5-nitropyridine
This protocol is a foundational step for accessing the core scaffold.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
1,2-Dichloroethane
-
Ice water
-
Ammonia solution
Procedure:
-
Dissolve 2-aminopyridine (0.2 mol) in 1,2-dichloroethane in a suitable reaction vessel with stirring.[6]
-
Cool the mixture and slowly add a pre-mixed, cooled solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, allow the reaction to proceed for 10-12 hours at a controlled temperature (e.g., 58 °C). The reaction mixture will change color from light yellow to wine red.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice water to precipitate the product.[6]
-
Neutralize the solution to pH 8 with ammonia solution to precipitate the crude product.
-
Filter the resulting dark yellow precipitate, wash thoroughly with water, and dry to obtain 2-amino-5-nitropyridine.[6]
-
Purity can be assessed by HPLC. The reported yield for this method is approximately 91.67%.[6]
Protocol 2: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target enzyme, such as urease.
Materials:
-
Synthesized 5-nitropyridin-2-amine derivatives
-
Target enzyme (e.g., Jack Bean Urease)
-
Substrate specific to the enzyme
-
Buffer solution (e.g., phosphate buffer at optimal pH)
-
Standard inhibitor (e.g., Thiourea for urease)
-
96-well microplate reader
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare stock solutions of the test compounds and the standard inhibitor in DMSO.
-
In a 96-well plate, add the buffer solution, enzyme solution, and varying concentrations of the test compounds (or standard inhibitor). Include control wells with enzyme and DMSO but no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a microplate reader. The method will depend on the specific enzyme and substrate (e.g., measuring ammonia production for urease).
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The 5-nitropyridin-2-amine scaffold is a privileged structure in medicinal chemistry, offering a robust platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that the 5-nitro group is a critical determinant of biological activity, likely through its strong electron-withdrawing nature and its ability to form key interactions with biological macromolecules. The 2-amino group provides an essential handle for synthetic modification, allowing for the introduction of diverse chemical functionalities that can be tailored to achieve high potency and selectivity against a range of targets, including cancer cells, enzymes, and microbes.
Future research in this area should focus on:
-
Rational Design: Employing computational and molecular modeling techniques to guide the design of next-generation derivatives with improved binding affinity and selectivity for specific targets.
-
Exploring New Chemical Space: Synthesizing novel derivatives by exploring a wider range of heterocyclic systems and functional groups at the 2-amino position.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties, a crucial step in translating potent inhibitors into viable drug candidates.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to validate their therapeutic potential.
By leveraging the foundational SAR knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of the 5-nitropyridin-2-amine scaffold, paving the way for the discovery of new and effective medicines.
References
-
Butt, M. A., et al. (2015). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]
-
Krasavin, M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]
-
Krasavin, M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
-
ChemScence. (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives. ChemScence. Available at: [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
-
ResearchGate. (n.d.). Structure activity relationship. ResearchGate. Available at: [Link]
-
PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. Available at: [Link]
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Google Patents.
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. PubChem. Available at: [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
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- 8. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
N-cyclopentyl-5-nitropyridin-2-amine CAS number and chemical identifiers
CAS 939376-51-9[1][2][3][4]
Executive Summary
N-cyclopentyl-5-nitropyridin-2-amine (CAS 939376-51-9) is a functionalized pyridine derivative serving as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., CDK, PI3K) and other bioactive small molecules. Characterized by an electron-deficient pyridine ring substituted with a nitro group and a secondary amine, this compound acts as a versatile scaffold for further elaboration—typically via reduction of the nitro group to a primary amine, enabling the formation of ureas, amides, or fused heterocycles.
This guide provides a comprehensive technical analysis of the compound, including validated chemical identifiers, a self-validating synthesis protocol based on Nucleophilic Aromatic Substitution (SNAr), and handling requirements.
Chemical Identity & Physical Properties
The following data aggregates validated identifiers for precise database integration and procurement.
Table 1: Chemical Identifiers
| Parameter | Value |
| Chemical Name | N-cyclopentyl-5-nitropyridin-2-amine |
| CAS Number | 939376-51-9 |
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| SMILES | O=c1cnc(NC2CCCC2)cc1 |
| InChI Key | Derived from SMILES (e.g., MVTPBGCAEZTYHI-UHFFFAOYSA-N analog) |
| Appearance | Yellow to orange solid (Typical of nitro-pyridines) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Low solubility in water.[1][2][3] |
Synthetic Pathway & Protocol
The most robust route to N-cyclopentyl-5-nitropyridin-2-amine is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyridine with cyclopentylamine. This reaction is thermodynamically favored due to the strong electron-withdrawing effect of the nitro group at the C5 position, which activates the C2-chlorine towards nucleophilic attack.
Reaction Scheme Visualization
Figure 1: SNAr pathway for the synthesis of N-cyclopentyl-5-nitropyridin-2-amine. The nitro group at C5 activates the C2 position.
Experimental Protocol
Safety Precaution: Perform all steps in a fume hood. Nitropyridines can be skin irritants.[1]
Reagents:
-
Cyclopentylamine (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[6]
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloro-5-nitropyridine (e.g., 5.0 g, 31.5 mmol) in anhydrous Acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add Triethylamine (6.6 mL, 47.3 mmol) to the solution.
-
Nucleophilic Attack: Dropwise add Cyclopentylamine (3.7 mL, 37.8 mmol) over 5 minutes. Note: The reaction is exothermic; cooling to 0°C during addition may be required for large scales.
-
Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS until the starting chloride is consumed.
-
Optimization: If reaction is sluggish, heat to 60°C for 2 hours.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.[6]
-
Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Insight & Causality
Why does this specific synthesis work efficiently?
-
Electronic Activation: The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group (EWG). Through resonance, it creates a significant partial positive charge at the C2 and C4 positions of the pyridine ring.
-
Regioselectivity: The chlorine atom is at C2. The nucleophile (cyclopentylamine) attacks C2 preferentially over other positions because the resulting Meisenheimer complex is stabilized by the para-nitro group (relative to the attack site), which can delocalize the negative charge onto the oxygen atoms of the nitro group.
-
Leaving Group: Chloride is a good leaving group, and the presence of the base (TEA) neutralizes the generated HCl, driving the equilibrium forward (Le Chatelier’s principle).
Applications in Drug Discovery
This molecule is rarely a final drug but is a high-value "building block."
Downstream Utility Workflow
The primary utility lies in reducing the nitro group to an amine, creating a 2,5-diaminopyridine scaffold. This motif is ubiquitous in kinase inhibitors.
Figure 2: Downstream synthetic utility of the title compound in medicinal chemistry.
Therapeutic Relevance
-
CDK Inhibitors: The cyclopentyl group provides hydrophobic bulk that often fills the ATP-binding pocket's specificity region in Cyclin-Dependent Kinases (CDKs).
-
Kinase Selectivity: The 2-amino-pyridine H-bond donor/acceptor motif mimics the adenine ring of ATP, making it a "privileged scaffold" for hinge-binding in kinases.
Safety & Handling (GHS)
While specific MSDS data for this exact CAS may be limited, it shares hazard profiles with 2-amino-5-nitropyridine analogs.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; handle in a fume hood.
-
In case of contact, wash with copious soap and water.
-
References
-
Accela ChemBio. (2023). Product Analysis: N-cyclopentyl-5-nitropyridin-2-amine (CAS 939376-51-9).[7][8][9] Retrieved from
-
BenchChem. (2023). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 78308: 2-Chloro-5-nitropyridine. Retrieved from
-
MDPI. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(24). Retrieved from
-
Bide Pharmatech. (2023). Chemical Property Sheet: CAS 939376-51-9.[7][9] Retrieved from
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- 7. 939376-51-9,N-cyclopentyl-5-nitropyridin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. molbase.com [molbase.com]
- 9. Novachemistry-product-info [novachemistry.com]
Technical Guide: The Role of Nitro Groups in the Bioactivity of Pyridin-2-amine Ligands
Executive Summary
The pyridin-2-amine (2-aminopyridine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical hinge-binding motif in kinase inhibitors and a core structure in various GPCR ligands and antimicrobials. The introduction of a nitro group (-NO₂) onto this scaffold creates a high-stakes "push-pull" electronic system that can dramatically enhance potency through specific electrostatic interactions (including π-hole bonding) and hydrogen bond donor acidity.
However, this modification introduces significant metabolic liabilities.[1] The nitro group is a structural alert for genotoxicity due to enzymatic reduction.[1][2] This guide provides a technical analysis of the electronic mechanics, pharmacological trade-offs, metabolic toxicity pathways, and synthetic strategies required to effectively utilize or replace nitro groups in pyridin-2-amine drug design.
Electronic & Structural Mechanics[1]
The "Push-Pull" Electronic System
The 2-aminopyridine core is defined by the resonance interaction between the exocyclic amine (Electron Donor, EDG) and the pyridine ring nitrogen (Electron Acceptor).
-
Basicity Modulation: The unsubstituted 2-aminopyridine has a pKa of ~6.86, making the ring nitrogen basic at physiological pH.[1]
-
Nitro Effect: The addition of a nitro group (strong Electron Withdrawing Group, Hammett
) drastically alters this landscape.[1]-
3-Nitro Substitution: Induces a strong inductive withdrawal and steric pressure on the exocyclic amine, forcing a twist that can disrupt planarity but significantly increases the acidity of the NH₂ protons.
-
5-Nitro Substitution: Acts primarily through resonance, delocalizing the lone pair of the exocyclic amine into the nitro group. This lowers the pKa of the ring nitrogen to < 3.0, rendering it neutral at pH 7.4.[1]
-
Binding Implications: The π-Hole Interaction
Recent structural data suggests that nitro groups are not merely hydrogen bond acceptors.[1] They possess a region of positive electrostatic potential on the nitrogen atom, known as a π-hole .[1]
-
Mechanism: This π-hole can interact favorably with electron-rich regions (lone pairs of backbone carbonyls or water molecules) in the binding pocket.[1]
-
Energy Contribution: Computations estimate ligand-protein π-hole interactions contribute approximately -2 to -5 kcal/mol to binding affinity [1].[1]
Pharmacological Implications: The Nitro Dilemma[2][3]
The inclusion of a nitro group creates a dichotomy between enhanced physicochemical binding and poor ADMET properties.[1]
| Feature | Impact on Bioactivity | Mechanism |
| H-Bond Donor Acidity | Increased | The EWG nature of -NO₂ polarizes the exocyclic N-H bond, strengthening interactions with acceptor residues (e.g., kinase hinge region). |
| Lipophilicity (LogP) | Variable | While polar, the nitro group can reduce the energetic penalty of desolvation if it displaces high-energy water molecules in hydrophobic pockets. |
| Metabolic Stability | Decreased | Susceptibility to nitroreductases (NTRs) leads to rapid clearance and toxic metabolites.[1] |
| Solubility | Decreased | Nitro-substituted aminopyridines often suffer from poor aqueous solubility due to strong intermolecular crystal lattice packing (stacking interactions).[1] |
Metabolic Stability & Toxicology[4]
The primary barrier to clinical progression for nitro-pyridin-2-amines is the Nitroreductase (NTR) Pathway . Under hypoxic conditions (common in solid tumors or bacterial environments), or via specific liver enzymes (CYP450, xanthine oxidase), the nitro group undergoes a six-electron reduction.[1]
The Toxicity Cascade
The danger lies not in the amine end-product, but in the reactive intermediates. The hydroxylamine species can undergo esterification (e.g., sulfotransferases) to form nitrenium ions, which are potent DNA alkylators.[1]
Visualization: Metabolic Activation Pathway
The following diagram illustrates the stepwise reduction and the divergence point for genotoxicity.
Figure 1: Sequential reduction of the nitro group.[1][3][4] The red dashed line indicates the critical toxicological divergence point.
Synthetic Protocols: High-Fidelity Nitration
Direct nitration of 2-aminopyridine is notoriously difficult due to the oxidation of the amino group and the formation of nitramine intermediates. A "Senior Scientist" approach avoids low-yield direct nitration in favor of the Halogen-Blocking Strategy .[1]
Protocol: Synthesis of 2-Amino-3-Nitropyridine via Halogen Blocking[7]
Rationale: Blocking the highly reactive C5 position forces nitration to the C3 position.[1] The halogen is subsequently removed.[1][5]
-
Step 1: Protection/Blocking [1]
-
Reagents: 2-aminopyridine, Bromine (
), Acetic Acid.[1][5][6] -
Procedure: Dissolve 2-aminopyridine in acetic acid. Add
dropwise at < 20°C.[1] -
Product: 2-amino-3,5-dibromopyridine (or 2-amino-5-bromopyridine depending on stoichiometry).
-
Why: Protects the ring from oxidation and directs regioselectivity.[1]
-
-
Step 2: Nitration
-
Step 3: Debromination (Hydrogenolysis)
-
Reagents:
(gas), Pd/C (10%), Ethanol, Triethylamine (base scavenger).[1] -
Procedure: Hydrogenate the nitro-bromo intermediate at 30 psi.
-
Critical Control: Monitor closely to prevent reduction of the nitro group to an amine.[1] Use a poisoned catalyst or strictly control
equivalents if selectivity is lost.[1] -
Result: Pure 2-amino-3-nitropyridine.[1]
-
Strategic Optimization: Bioisosteres
When the toxicity of the nitro group outweighs its potency benefits, bioisosteric replacement is the standard medicinal chemistry strategy.
| Bioisostere | Electronic Match ( | Steric Match | Metabolic Advantage |
| Trifluoromethyl (-CF₃) | Strong EWG (+0.54) | Larger than -NO₂ | Metabolically inert; prevents metabolic activation.[1] |
| Nitrile (-CN) | Strong EWG (+0.[1]66) | Smaller, linear | Good metabolic stability; retains H-bond acceptor capability (weak).[1] |
| Pentafluorosulfanyl (-SF₅) | Strong EWG (+0.[1]68) | Bulky, octahedral | "Super-trifluoromethyl"; high lipophilicity, chemically robust [2].[1] |
Optimization Workflow
Use the following logic flow to decide when to retain or replace the nitro group.
Figure 2: Decision matrix for nitro group optimization in lead development.
References
-
π-Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures Source: National Institutes of Health (PMC) URL:[Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs Source: National Institutes of Health (PMC) URL:[Link]
-
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine Source: Semantic Scholar (Chemical Reagents) URL:[9][Link][8][10][11][12]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. redalyc.org [redalyc.org]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of N-cyclopentyl-5-nitropyridin-2-amine via SNAr
Abstract & Strategic Significance
The 2-amino-5-nitropyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobials. This Application Note details a robust, scalable protocol for the synthesis of N-cyclopentyl-5-nitropyridin-2-amine via Nucleophilic Aromatic Substitution (SNAr).
Unlike generic procedures, this protocol addresses specific challenges associated with electron-deficient pyridine electrophiles: regioselectivity (controlled by the leaving group position), reaction kinetics (modulated by solvent polarity), and impurity management (hydrolysis byproducts). The method utilizes 2-chloro-5-nitropyridine as the electrophile, leveraging the strong electron-withdrawing effect of the nitro group at the C5 position to activate the C2-chloride for displacement by cyclopentylamine .
Reaction Design & Mechanistic Insight
The Electrophile-Nucleophile Pair
The reaction proceeds via a classic addition-elimination mechanism. The 5-nitro group is essential; it lowers the LUMO energy of the pyridine ring, making the C2 carbon highly susceptible to nucleophilic attack.
-
Electrophile: 2-chloro-5-nitropyridine.[1][2][3][4][5][6] The chloride is a reliable leaving group.[7] While fluoride would react faster, chloride offers a better balance of cost, stability, and reactivity.
-
Nucleophile: Cyclopentylamine. A primary aliphatic amine with moderate steric bulk. The cyclopentyl ring provides lipophilicity often required for hydrophobic pocket binding in drug targets.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Used to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine nucleophile.
Critical Process Parameters (CPPs)
-
Solvent Selection: Acetonitrile (MeCN) is preferred over DMF/DMSO for this scale. It provides sufficient polarity to stabilize the Meisenheimer intermediate (transition state) while allowing for easier workup (lower boiling point) and reduced risk of dimethylamine impurities (a common contaminant in degraded DMF).
-
Temperature: While the reaction can proceed slowly at room temperature, heating to 60–80°C ensures complete conversion within 2–4 hours and solubilizes the intermediate complexes.
Mechanistic Pathway Visualization
The following diagram illustrates the addition-elimination pathway, highlighting the resonance stabilization of the anionic intermediate (Meisenheimer complex).
Caption: Figure 1. SNAr Addition-Elimination Mechanism.[7] The nitro group stabilizes the negative charge in the transition state.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][6][8][9] | Mass/Vol | Role |
| 2-Chloro-5-nitropyridine | 158.54 | 1.0 | 1.00 g (6.31 mmol) | Electrophile |
| Cyclopentylamine | 85.15 | 1.2 | 0.75 mL (7.57 mmol) | Nucleophile |
| DIPEA (Hünig's Base) | 129.24 | 1.5 | 1.65 mL (9.46 mmol) | Base / Acid Scavenger |
| Acetonitrile (Anhydrous) | - | - | 10.0 mL | Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge 2-chloro-5-nitropyridine (1.00 g) into the flask.
-
Add Acetonitrile (10 mL) and stir until the solid is fully dissolved (solution will be pale yellow).
-
Add DIPEA (1.65 mL) in one portion.
-
Add Cyclopentylamine (0.75 mL) dropwise over 1 minute. Note: A slight exotherm may be observed.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80°C (oil bath temperature).
-
Maintain stirring at 80°C for 3 hours .
-
In-Process Control (IPC): Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Starting Material Rf: ~0.6 (UV active, non-polar).
-
Product Rf: ~0.3 (UV active, bright yellow spot).
-
Criterion: Disappearance of the SM spot.
-
Step 3: Workup
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to obtain a yellow/orange residue.
-
Redissolve the residue in Ethyl Acetate (30 mL) .
-
Wash the organic phase sequentially with:
-
Water (2 x 15 mL) (Removes DIPEA salts).
-
Brine (1 x 15 mL) (Dries the organic layer).
-
-
Dry the organic layer over anhydrous Na2SO4 .
-
Filter and concentrate under vacuum to yield the crude solid.[7]
Step 4: Purification
-
Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of boiling Ethanol (~5-8 mL). Allow to cool slowly to RT, then to 4°C. Filter the yellow crystals.
-
Flash Chromatography (Alternative): Silica gel, gradient elution 0% -> 30% EtOAc in Hexanes.
Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis and purification of the target aminopyridine.
Process Validation & Quality Control
To ensure the protocol is "Self-Validating," compare your results against these expected analytical benchmarks.
Analytical Data
-
Appearance: Bright yellow crystalline solid.
-
Melting Point: Expected range: 154–158°C (Consistent with similar 5-nitro-2-aminopyridine derivatives [1, 2]).
-
1H NMR (400 MHz, DMSO-d6):
-
δ 9.05 (d, J=2.5 Hz, 1H): H6 proton (deshielded by nitro group).
-
δ 8.15 (dd, J=9.0, 2.5 Hz, 1H): H4 proton.
-
δ 7.90 (d, J=7.0 Hz, 1H): N-H proton (exchangeable).
-
δ 6.60 (d, J=9.0 Hz, 1H): H3 proton (shielded by amino group).
-
δ 4.10 (m, 1H): Cyclopentyl CH (alpha to nitrogen).
-
δ 1.90 – 1.50 (m, 8H): Cyclopentyl CH2 protons.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during workup. | Check TLC before workup.[7] Ensure aqueous layer pH is basic (>8) during extraction to keep product organic. |
| Impurity Spot (Polar) | Hydrolysis to 2-hydroxy-5-nitropyridine.[4] | Ensure solvents are dry (anhydrous MeCN). Avoid excessive heating with hydroxide bases. |
| Dark Oil instead of Solid | Residual solvent or impurities. | Triturate the oil with cold hexanes or diethyl ether to induce crystallization. |
Safety & Compliance (HSE)
-
2-Chloro-5-nitropyridine: Skin irritant and potential sensitizer. Handle in a fume hood.
-
Cyclopentylamine: Flammable liquid, corrosive. Causes severe skin burns and eye damage.
-
Waste Disposal: Aqueous waste contains amine salts; dispose of in basic aqueous waste streams. Organic waste (EtOAc/MeCN) goes to halogenated/non-halogenated solvent waste.
References
-
PubChem. 2-Chloro-5-nitropyridine Compound Summary. (Physical properties and safety data). Available at: [Link][1]
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Standard reference for SNAr mechanism). Springer, 2009.
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[7][10][11] Available at: [Link][11]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oaji.net [oaji.net]
- 9. rsc.org [rsc.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Note: Optimized Coupling of 2-Chloro-5-nitropyridine with Cyclopentylamine
Abstract & Scientific Rationale
The coupling of 2-chloro-5-nitropyridine (1) with cyclopentylamine (2) to form 2-(cyclopentylamino)-5-nitropyridine (3) is a canonical Nucleophilic Aromatic Substitution (
Unlike standard phenyl systems, the pyridine nitrogen renders the ring electron-deficient ($ \pi $-deficient), while the nitro group at the C5 position (para-like relative to C2) provides strong inductive (-I) and mesomeric (-M) withdrawal. This "push-pull" activation lowers the energy barrier for the formation of the anionic Meisenheimer complex, allowing the reaction to proceed under mild conditions without transition metal catalysis (e.g., Buchwald-Hartwig).
Key Reaction Parameters
-
Mechanism: Addition-Elimination (
).[1] -
Rate-Determining Step: Nucleophilic attack (formation of the Meisenheimer complex).
-
Critical Quality Attribute (CQA): Control of hydrolysis byproduct (2-hydroxy-5-nitropyridine) caused by wet solvents.
Reaction Mechanism & Pathway
The reaction follows a two-step addition-elimination pathway.[1] The cyclopentylamine attacks the C2 position, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). Re-aromatization expels the chloride ion.
Figure 1: Mechanistic pathway of the
Optimization of Reaction Conditions
Experimental screening data suggests that solvent polarity and base choice significantly impact yield and purity.
Solvent Selection
Polar aprotic solvents stabilize the polar transition state best, but protic solvents (alcohols) are preferred for "green" process isolation.
| Solvent | Dielectric Const. ( | Temp ( | Time (h) | Yield (%) | Comments |
| Acetonitrile (MeCN) | 37.5 | 25 - 50 | 2 - 4 | 92-95 | Recommended. Clean profile; easy workup. |
| Ethanol (EtOH) | 24.5 | 78 (Reflux) | 4 - 6 | 88-90 | Green alternative. Product may precipitate upon cooling.[2][3] |
| DMF / DMSO | 36.7 / 46.7 | 25 | 1 | >95 | Fast, but difficult to remove solvent (requires aqueous wash). |
| THF | 7.5 | 60 | 12+ | 60-70 | Too non-polar; slow kinetics. |
Base Screening
A base is required to scavenge the HCl generated.
-
Triethylamine (TEA): Optimal. Soluble in MeCN/EtOH; easy to remove.
-
DIPEA (Hünig's Base): Good alternative if steric hindrance is a concern (unlikely here).
- : Effective in DMF but creates a heterogeneous mixture in MeCN, slowing kinetics.
Standard Operating Protocol (SOP)
Method A: Acetonitrile Process (High Purity) Best for small-to-medium scale synthesis (100 mg to 50 g).
Materials
-
Cyclopentylamine (1.1 - 1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Acetonitrile (Anhydrous preferred)[5]
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (e.g., 1.58 g, 10.0 mmol) in Acetonitrile (15 mL, ~0.6 M).
-
Note: The solution should be clear and pale yellow.
-
-
Addition: Add Triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Nucleophile Addition: Add Cyclopentylamine (1.1 mL, 11.0 mmol) dropwise over 5 minutes at Room Temperature (RT).
-
Observation: A mild exotherm may occur. The solution will darken (yellow to orange).
-
-
Reaction: Stir at RT for 30 minutes. If TLC/HPLC shows incomplete conversion, heat to 50°C for 1–2 hours.
-
QC Check: Monitor consumption of starting material (
in 30% EtOAc/Hex) and appearance of product ( , more polar).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.
-
Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL).
-
Wash sequentially with:
-
Water (2 x 20 mL) – removes TEA salts.
-
Brine (1 x 20 mL).
-
-
Dry the organic layer over anhydrous
.
-
-
Purification: Filter and concentrate in vacuo. The crude solid is usually >95% pure. If necessary, recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (Hexanes/EtOAc gradient).
Green Chemistry Protocol (Solvent-Free / Aqueous)
Method B: Ethanol Precipitation Best for scale-up or avoiding chlorinated/organic workup.
-
Dissolve substrate in Ethanol (5 volumes).
-
Add Cyclopentylamine (1.2 equiv) and TEA (1.2 equiv).
-
Heat to reflux (
) for 3 hours. -
Cooling: Cool the mixture to
using an ice bath. -
Precipitation: Slowly add Water (5 volumes) with vigorous stirring. The product, being lipophilic, will precipitate as a yellow/orange solid.
-
Filtration: Filter the solid, wash with cold water/ethanol (1:1), and dry in a vacuum oven at
.
Workflow Visualization
Figure 2: Downstream processing workflow for Method A (Acetonitrile).
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Cl to OH | Ensure solvents are dry. Avoid strong hydroxide bases (NaOH/KOH) which promote hydrolysis [1]. |
| Slow Reaction | Steric bulk or low temp | Heat to 60°C. Switch solvent to DMF. |
| Impurity (Hydroxyl) | Wet reagents | Check LCMS for mass [M+1] = 141 (Hydroxy-nitro). Use anhydrous MeCN.[5] |
Safety Warning:
-
Nitropyridines are potential energetic materials and skin sensitizers. Handle in a fume hood.
-
Cyclopentylamine is flammable and corrosive.
-
Avoid heating the reaction mixture above
to prevent thermal decomposition of the nitro group.
References
-
BenchChem Protocols. Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. (Accessed 2023).[2] Link
-
Hamed, E. A., et al. (1997).[7] Nucleophilic substitutions at the pyridine ring.[1][5][7][8] Kinetics of the reactions of 2-chloro-5-nitropyridine. J. Chem. Soc., Perkin Trans.[7] 2. Link
-
Master Organic Chemistry.
): Introduction and Mechanism.Link -
Campodonico, P., et al.General reaction mechanism for a
reaction between 2-chloro-5-nitropyrimidine and amines.[9] ResearchGate.[9][10] Link
Sources
- 1. scispace.com [scispace.com]
- 2. Buy 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE [smolecule.com]
- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
microwave-assisted synthesis of N-cyclopentyl-5-nitropyridin-2-amine
Application Note & Protocol
Efficient Microwave-Assisted Synthesis of N-cyclopentyl-5-nitropyridin-2-amine: A Rapid and High-Yield Protocol
Abstract & Introduction
N-substituted 2-amino-5-nitropyridines are a class of compounds of significant interest in medicinal chemistry and drug discovery, serving as crucial intermediates for a wide range of biologically active molecules.[1][2] Specifically, N-cyclopentyl-5-nitropyridin-2-amine is a valuable building block for developing kinase inhibitors and other potential therapeutic agents.[2] Traditional synthetic routes to these compounds often involve conventional heating methods that require long reaction times and can lead to undesired side reactions and lower yields.
This application note presents a robust and highly efficient protocol for the synthesis of N-cyclopentyl-5-nitropyridin-2-amine via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. Microwave irradiation offers significant advantages, including rapid and uniform heating, which dramatically reduces reaction times from hours to minutes and often results in cleaner reactions with higher yields.[3][4] This protocol is designed for researchers in synthetic chemistry and drug development, providing a detailed, step-by-step methodology grounded in established chemical principles.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, which is inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group (-NO₂) at the 5-position.[5] This activation facilitates the displacement of the chloro substituent at the 2-position by the nucleophilic cyclopentylamine.
Reaction:
2-chloro-5-nitropyridine + cyclopentylamine → N-cyclopentyl-5-nitropyridin-2-amine + HCl
Mechanism:
The reaction is initiated by the nucleophilic attack of the cyclopentylamine nitrogen on the electron-deficient C2 carbon of the pyridine ring. This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group. The subsequent loss of the chloride leaving group from the complex restores the aromaticity of the pyridine ring, yielding the final product. The presence of a mild base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Figure 1: SNAr Reaction Mechanism.
Experimental Protocol
This protocol details the from 2-chloro-5-nitropyridine and cyclopentylamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| 2-chloro-5-nitropyridine | ≥98% | Sigma-Aldrich | C68209 |
| Cyclopentylamine | ≥99% | Sigma-Aldrich | C102402 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | T0886 |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich | E7023 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | E145 |
| Hexanes | ACS Grade | Fisher Scientific | H302 |
| Deionized Water | - | - | - |
| Brine (Saturated NaCl) | - | - | - |
| Anhydrous MgSO₄ | - | Sigma-Aldrich | M7506 |
Equipment
| Equipment | Specification |
| Microwave Synthesizer | e.g., Biotage Initiator+, CEM Discover |
| 10 mL Microwave Reaction Vial | With snap cap and stir bar |
| Analytical Balance | 4-decimal place |
| Magnetic Stir Plate | - |
| Rotary Evaporator | - |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ |
| Standard Laboratory Glassware | Beakers, flasks, separatory funnel |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all steps of the reaction and workup in a well-ventilated fume hood. 2-chloro-5-nitropyridine is an irritant.
-
Microwave Safety: Never operate the microwave synthesizer with the door open. Ensure the reaction vial is properly sealed to prevent pressure buildup beyond the system's limits.[6]
-
Handling Reagents: Triethylamine is a corrosive and flammable liquid. Handle with care.
Step-by-Step Procedure
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 mmol, 158.5 mg).
-
Add 4 mL of anhydrous ethanol to dissolve the solid.
-
Rationale: Ethanol is an excellent solvent for the reactants and has a high dielectric constant, allowing for efficient heating under microwave irradiation.
-
-
Addition of Amine and Base:
-
To the vial, add cyclopentylamine (1.1 mmol, 0.11 mL). An excess of the nucleophile helps drive the reaction to completion.
-
Add triethylamine (TEA) (1.5 mmol, 0.21 mL).
-
Rationale: TEA acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the cyclopentylamine nucleophile and ensuring the reaction equilibrium favors the product.[5]
-
-
Microwave Irradiation:
-
Seal the vial with a snap cap.
-
Place the vial in the microwave synthesizer cavity.
-
Set the reaction parameters as follows:
-
Temperature: 140 °C
-
Time: 10 minutes
-
Power: 150 W (maximum)
-
Stirring: High
-
-
Rationale: Microwave heating provides rapid and controlled energy input, allowing the reaction to reach the target temperature quickly and uniformly, which significantly accelerates the SNAr reaction rate compared to conventional heating.[3][7]
-
-
Reaction Cooldown and Workup:
-
After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.
-
Once cooled, carefully open the vial in the fume hood.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Extraction and Purification:
-
Dissolve the resulting residue in 20 mL of ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with 15 mL of deionized water and 15 mL of brine.
-
Rationale: The aqueous wash removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a 10-30% EtOAc/Hexanes gradient) to afford the pure N-cyclopentyl-5-nitropyridin-2-amine as a yellow solid.
-
Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Data Summary & Expected Results
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 2-chloro-5-nitropyridine | 1.0 mmol (158.5 mg) | Limiting Reagent |
| Cyclopentylamine | 1.1 mmol (93.7 mg, 0.11 mL) | 1.1 equivalents |
| Triethylamine | 1.5 mmol (151.8 mg, 0.21 mL) | 1.5 equivalents |
| Solvent | ||
| Anhydrous Ethanol | 4.0 mL | - |
| Microwave Conditions | ||
| Temperature | 140 °C | - |
| Time | 10 minutes | - |
| Max Power | 150 W | - |
| Product | ||
| Product Name | N-cyclopentyl-5-nitropyridin-2-amine | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol | - |
| Expected Yield | >85% | Based on typical microwave SNAr reactions. |
| Appearance | Yellow Solid | - |
Characterization
The identity and purity of the synthesized N-cyclopentyl-5-nitropyridin-2-amine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To compare with literature values and assess purity.
Conclusion
This application note provides a validated, efficient, and rapid protocol for the synthesis of N-cyclopentyl-5-nitropyridin-2-amine using microwave-assisted organic synthesis. By leveraging the benefits of microwave irradiation, this method offers a significant improvement over conventional heating, resulting in drastically reduced reaction times and high product yields. This protocol is a valuable tool for researchers in medicinal chemistry and drug development, enabling faster access to key molecular scaffolds.
References
-
Krasavin, M., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information (PMC). Retrieved from [Link]
-
ACS Publications. (2010). Synthesis of Novel C6-Phosphonated Purine Nucleosides under Microwave Irradiation by SNAr−Arbuzov Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine. Pearson+. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2021). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. National Center for Biotechnology Information (PMC). Retrieved from [Link]
-
WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Organic Chemistry Data. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2020). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Center for Biotechnology Information (PMC). Retrieved from [Link]
-
MDPI. (2023). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2022). An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance. National Center for Biotechnology Information (PMC). Retrieved from [Link]
-
MDPI. (2018). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Retrieved from [Link]
-
Arkivoc. (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. Arkivoc. Retrieved from [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(cyclopropylmethyl)-3-nitropyridin-2-amine|CAS 1022146-55-9 [benchchem.com]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
using N-cyclopentyl-5-nitropyridin-2-amine as a building block in peptidomimetics
Application Note: Utilizing N-Cyclopentyl-5-nitropyridin-2-amine as a Rigid Scaffold in Peptidomimetic Design
Executive Summary & Chemical Rationale
The integration of heteroaromatic scaffolds into peptide backbones is a proven strategy to improve the pharmacokinetic properties of bioactive peptides. N-cyclopentyl-5-nitropyridin-2-amine (Compound 1 ) serves as a high-value precursor for generating 2,5-diaminopyridine scaffolds.
Unlike flexible aliphatic linkers, the pyridine core provides structural rigidity, restricting bond rotation and pre-organizing the molecule into bioactive conformations (e.g.,
Key Advantages:
-
Conformational Restriction: Reduces entropy penalty upon binding.
-
Metabolic Stability: The pyridine ring resists proteolytic cleavage common to standard amide bonds.
-
H-Bonding Potential: The pyridine nitrogen (N1) can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen of a peptide bond.
Structural Properties & Specifications
| Property | Value / Description |
| IUPAC Name | N-cyclopentyl-5-nitropyridin-2-amine |
| Molecular Formula | |
| Molecular Weight | 207.23 g/mol |
| LogP (Predicted) | ~2.4 (Lipophilic, good membrane permeability) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (Nitro O, Pyridine N) |
| pKa (Pyridine N) | ~2.5 (Electron-withdrawing |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |
Experimental Protocols
Protocol A: Synthesis of the Building Block
Objective: To synthesize N-cyclopentyl-5-nitropyridin-2-amine from commercially available precursors via Nucleophilic Aromatic Substitution (
Reagents:
-
2-Chloro-5-nitropyridine (1.0 equiv)[1]
-
Cyclopentylamine (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-chloro-5-nitropyridine (10 mmol) in anhydrous EtOH (20 mL) in a round-bottom flask.
-
Addition: Add TEA (15 mmol) followed by the dropwise addition of cyclopentylamine (12 mmol).
-
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (
) should disappear, yielding a yellow fluorescent product ( ). -
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water to yield bright yellow crystals.
Protocol B: Activation (Nitro Reduction)
Objective: To convert the nitro group into a primary amine, generating the active 2,5-diaminopyridine scaffold for peptide coupling.
Reagents:
-
N-cyclopentyl-5-nitropyridin-2-amine (Compound 1 )
-
10% Pd/C (10 wt% loading)
-
Hydrogen gas (
, balloon pressure) or Ammonium Formate (transfer hydrogenation) -
Solvent: Methanol (MeOH)
Step-by-Step Procedure:
-
Suspension: Dissolve Compound 1 (5 mmol) in MeOH (30 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an inert atmosphere (
).-
Safety Note: Pd/C is pyrophoric. Do not let it dry out.
-
-
Reduction: Purge with
gas and stir vigorously under a balloon for 2–4 hours at RT. The yellow color of the solution will fade to colorless/pale brown. -
Filtration: Filter the catalyst through a Celite pad. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The resulting N2-cyclopentylpyridine-2,5-diamine is oxidation-sensitive (turns dark upon air exposure). Use immediately in the coupling step or store as a HCl salt.
Protocol C: Peptidomimetic Coupling (Solution Phase)
Objective: To couple the reduced scaffold to an N-protected amino acid (e.g., Fmoc-Phe-OH).
Reagents:
-
Fmoc-Amino Acid (1.1 equiv)
-
HATU (1.1 equiv)
-
HOAt (1.1 equiv) - Optional, boosts efficiency for anilines
-
DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Activation: Dissolve Fmoc-AA-OH and HATU in DMF. Add DIPEA and stir for 5 minutes to form the active ester.
-
Coupling: Add the freshly prepared N2-cyclopentylpyridine-2,5-diamine (dissolved in minimal DMF) to the activated mixture.
-
Incubation: Stir at RT for 12–24 hours. The aniline-like amine at position 5 is less nucleophilic than aliphatic amines; extended reaction times are required.
-
Validation: Monitor by LC-MS. Look for the mass shift corresponding to the formation of the amide bond.
Functional Application & Logic Flow
The following diagram illustrates the workflow for converting the nitro-precursor into a functional peptidomimetic unit (e.g., a
Figure 1: Synthetic workflow transforming the nitro-pyridine precursor into a rigidified peptidomimetic scaffold. The cyclopentyl group is retained to provide hydrophobic interaction capabilities.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in SnAr | Incomplete displacement due to sterics of cyclopentylamine. | Increase temperature to 100°C (use sealed tube if using EtOH) or switch to DMF. |
| Incomplete Reduction | Catalyst poisoning or insufficient | Use fresh Pd/C; ensure sulfur-free reagents. Switch to |
| Failed Coupling | Low nucleophilicity of the 5-amino group (aniline-like). | Use HATU or PyBOP (stronger coupling agents). Perform double coupling. Heat to 50°C if stable. |
| Product Oxidation | The diamine is air-sensitive. | Store the diamine as a dihydrochloride salt ( |
References
-
Solid-Phase Synthesis of Pyridine-Based Peptidomimetics Source: National Institutes of Health (NIH) / PubMed Context: Describes the use of pyridine scaffolds to mimic beta-turns and strands.[5][6][7] URL:[Link] (Search Term: "Solid-phase synthesis of pyridones and pyridopyrazines")
-
Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI Molecules Context: Comprehensive review on the reactivity of 2-chloro-5-nitropyridine and its reduction to amines for drug synthesis. URL:[Link]
-
Substituted Imidazo[1,2-a]pyridines as
-strand Peptidomimetics Source: Journal of the American Chemical Society (via PMC) Context: Validates the use of 2,3-diaminopyridine (analogous to 2,5-) as a rigid backbone element. URL:[Link] -
2-Amino-5-nitropyridine Properties & Safety Source: PubChem (NIH) Context: Physical properties, toxicity data, and CAS registry (4214-76-0) for the parent scaffold.[3] URL:[Link]
Sources
- 1. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. Synthesis of β-turn and pyridine based peptidomimetics [umu.diva-portal.org]
- 6. Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: Scale-Up Procedures for the Synthesis of 5-nitro-N-cyclopentylpyridin-2-amine
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 5-nitro-N-cyclopentylpyridin-2-amine, a key intermediate in pharmaceutical and agrochemical development. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and cyclopentylamine. This guide details the underlying chemical principles, process development considerations for transitioning from laboratory to pilot scale, step-by-step experimental protocols, and critical safety procedures. The objective is to equip researchers and chemical engineers with the necessary knowledge to achieve a safe, efficient, and reproducible large-scale production process.
Synthesis Chemistry and Mechanism
The production of 5-nitro-N-cyclopentylpyridin-2-amine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich cyclopentylamine acts as the nucleophile, displacing the chloride leaving group on the 2-position of the 2-chloro-5-nitropyridine ring.
Reaction Scheme: (Self-generated image, not from a direct source) 2-chloro-5-nitropyridine reacts with cyclopentylamine in the presence of a base (e.g., triethylamine) and a solvent (e.g., acetonitrile) to yield 5-nitro-N-cyclopentylpyridin-2-amine and triethylamine hydrochloride.
The pyridine ring, which is typically electron-deficient, is further activated towards nucleophilic attack by the strong electron-withdrawing nitro group (-NO₂) at the C5 position.[1][2][3] This activation is crucial for the reaction to proceed efficiently. The SNAr mechanism is a two-step addition-elimination process:[4][5][6]
-
Nucleophilic Attack (Addition): The amine nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nitro group is essential for stabilizing this intermediate, particularly when positioned ortho or para to the leaving group.[5]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.[5]
The choice of a non-nucleophilic base, such as triethylamine, is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the cyclopentylamine nucleophile.
Process Development and Scale-Up Considerations
Transitioning a synthesis from the laboratory bench to a pilot or production scale introduces challenges related to mass and heat transfer, reaction kinetics, and safety.[7] A thorough understanding of these parameters is essential for a successful scale-up.[7]
Reagent & Solvent Selection
-
Starting Materials: Use of high-purity 2-chloro-5-nitropyridine and cyclopentylamine is recommended to minimize side-product formation and simplify downstream purification.
-
Solvent: Acetonitrile is an excellent solvent choice due to its ability to dissolve the reactants, its appropriate boiling point for reaction control, and its relative inertness under the reaction conditions.[1] For larger scales, other solvents like THF or 2-MeTHF could be evaluated for cost, safety, and environmental impact.
-
Base: Triethylamine is a suitable organic base. On a large scale, an inorganic base like potassium carbonate could be considered, which may simplify work-up by being insoluble in the organic solvent, but this would require process re-optimization.
Thermal Management & Reaction Control
The amination of chloronitropyridines is an exothermic reaction.[8][9] While this is easily managed in a laboratory flask with an ice bath, inadequate heat removal at scale can lead to a dangerous runaway reaction.
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[7] Pilot-scale reactors must have efficient cooling jackets and overhead condensers.
-
Controlled Addition: At scale, the cyclopentylamine/triethylamine solution should be added to the 2-chloro-5-nitropyridine solution portion-wise or via a controlled addition pump. This allows the reactor's cooling system to dissipate the generated heat effectively, maintaining the target reaction temperature.
-
Monitoring: Continuous temperature monitoring with alarms is mandatory. In-process reaction monitoring via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to confirm reaction completion and prevent extended heating times.[10]
Work-up and Product Isolation
-
Solvent Removal: Removal of acetonitrile under reduced pressure is standard. At scale, this requires a large rotary evaporator or a jacketed reactor with vacuum capability.
-
Aqueous Work-up: The addition of water and an extraction solvent (e.g., ethyl acetate) is performed to remove the triethylamine hydrochloride salt and other water-soluble impurities.[1][11]
-
Phase Separation: On a large scale, emulsion formation can complicate phase separation in a separatory funnel or reactor. The use of brine washes can help break emulsions.[11] Adequate settling time must be factored into the process schedule.
Purification
While laboratory-scale purification might involve column chromatography, this is often impractical and costly at an industrial scale.[12] Recrystallization is the preferred method for purifying the final product in large quantities.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, ensuring high recovery.[13] For nitroaromatic compounds, alcoholic solvents like ethanol or isopropanol, often in combination with water as an anti-solvent, are effective.[13][14][15]
-
Procedure: The crude product is dissolved in a minimal amount of hot solvent. The solution is then cooled slowly to allow for the formation of large, pure crystals.[15] Rapid cooling can trap impurities.
Detailed Experimental Protocols
Protocol 3.1: Laboratory Scale Synthesis (10 g)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) and anhydrous acetonitrile (100 mL). Stir until fully dissolved.
-
Amine Addition: In a separate beaker, combine cyclopentylamine (6.45 g, 75.7 mmol, 1.2 eq) and triethylamine (9.57 g, 94.6 mmol, 1.5 eq). Slowly add this amine solution to the dropping funnel and add it dropwise to the stirred pyridine solution over 20-30 minutes, maintaining the temperature below 30°C with a water bath.
-
Reaction: Stir the resulting dark yellow solution at room temperature for 2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting 2-chloro-5-nitropyridine spot is no longer visible.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. To the residue, add ethyl acetate (150 mL) and water (100 mL). Transfer to a separatory funnel, shake, and separate the layers.
-
Extraction & Washing: Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a yellow-orange solid.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to afford pure 5-nitro-N-cyclopentylpyridin-2-amine.
Protocol 3.2: Pilot Plant Scale-Up Synthesis (1.0 kg)
-
Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 2-chloro-5-nitropyridine (1.0 kg, 6.31 mol) and anhydrous acetonitrile (10 L). Start agitation to dissolve the solid.
-
Amine Solution Preparation: In a separate suitable vessel, charge cyclopentylamine (0.645 kg, 7.57 mol, 1.2 eq) and triethylamine (0.957 kg, 9.46 mol, 1.5 eq).
-
Controlled Addition: Set the reactor jacket temperature to 15°C. Using a calibrated pump, add the amine solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 30°C.
-
Reaction: Once the addition is complete, maintain the batch temperature at 20-25°C and stir for 2-4 hours.
-
In-Process Control (IPC): Take a sample from the reactor and analyze by HPLC to confirm the consumption of starting material (<1% remaining).
-
Solvent Removal: Concentrate the reaction mixture by distilling the acetonitrile under vacuum, maintaining a jacket temperature below 50°C.
-
Aqueous Work-up: Cool the reactor contents to 20-25°C. Add ethyl acetate (15 L) and water (10 L). Stir for 15 minutes.
-
Phase Separation: Stop agitation and allow the layers to separate for at least 30 minutes. Drain the lower aqueous layer to a waste container.
-
Washing: Charge water (5 L) to the reactor, stir for 15 minutes, allow to settle, and drain the aqueous layer. Repeat with a 5 L brine wash.
-
Drying & Isolation: Transfer the organic layer to a clean, dry vessel containing anhydrous sodium sulfate (approx. 500 g). Stir for 1 hour, then filter the solution into a clean crystallization vessel.
-
Purification: Concentrate the filtrate under vacuum to approximately 3-4 L. Add hot ethanol (approx. 5-6 L) and heat to reflux to ensure complete dissolution. Cool the solution slowly to 0-5°C over 4-6 hours to crystallize the product.
-
Filtration & Drying: Filter the resulting slurry and wash the filter cake with cold ethanol (2 x 1 L). Dry the product in a vacuum oven at 40-50°C to a constant weight.
Analytical Data & Quality Control
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1.0 kg) | Specification |
| Starting Material | 2-chloro-5-nitropyridine | 2-chloro-5-nitropyridine | >99% Purity |
| Scale | 10.0 g | 1.0 kg | N/A |
| Reaction Time | 2 hours | 2-4 hours | Monitored by HPLC |
| Typical Yield | 85-95% | 88-96% | >85% |
| Purity (HPLC) | >99.5% | >99.5% | ≥99.0% |
| Appearance | Yellow Crystalline Solid | Yellow Crystalline Solid | Yellow Crystalline Solid |
| Melting Point | 108-110 °C | 108-110 °C | 107-111 °C |
Process Workflow Visualization
Caption: Scale-up workflow for 5-nitro-N-cyclopentylpyridin-2-amine production.
Safety and Hazard Management
Handling nitropyridines and amines requires strict adherence to safety protocols to mitigate risks.[16][17][18]
-
Hazard Identification:
-
2-chloro-5-nitropyridine: Toxic if swallowed, skin and eye irritant.[16] Handle as a potentially flammable solid.
-
Cyclopentylamine: Flammable liquid and vapor. Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, causes severe skin burns and eye damage.
-
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[16][17] All operations, especially at scale, should be conducted in a well-ventilated area or fume hood.[19]
-
Spill & Emergency Procedures:
-
Small Spills: Evacuate the area. Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite) or carefully sweep up solid material. Place in a sealed container for disposal.[16]
-
Exposure: In case of skin contact, immediately wash with soap and plenty of water for at least 15 minutes.[16][18] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[16] If inhaled, move to fresh air.[18]
-
-
Storage: Store all reagents in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[17][18]
References
- Organic Process Research & Development Journal. ACS Publications. (2026).
- Solvent selection for effective recrystallization of nitroaromatic compounds. Benchchem. (n.d.).
- Safety Precautions for 4-Benzylamino-3-nitropyridine: Application Notes and Protocols. Benchchem. (n.d.).
- Solvents for Recrystallization. University of Rochester, Department of Chemistry. (n.d.).
- Organic Process Research & Development Ahead of Print. ACS Publications. (2026).
- What are the Health and Safety Guidelines for Using Amines?. (n.d.).
- Method of crystallizing nitro products. Google Patents. (n.d.). US2874196A.
- Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Benchchem. (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. (2025).
- Aromatic Nitro Compounds. MST.edu. (n.d.).
- Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. (2025).
- When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry. (n.d.).
- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and.... Google Patents. (n.d.). CN1743313A.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. (2025).
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit. (2014).
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024).
- Nucleophilic Aromatic Substitution. Chemistry Steps. (2021).
- Nucleophilic aromatic substitution. Wikipedia. (n.d.).
- Nucleophilic aromatic substitution. BYJU'S. (2022).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018).
- General experimental procedures. The Royal Society of Chemistry. (n.d.).
- Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline. Benchchem. (n.d.).
Sources
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pure-synth.com [pure-synth.com]
- 8. web.mst.edu [web.mst.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
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- 12. rsc.org [rsc.org]
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- 14. Reagents & Solvents [chem.rochester.edu]
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- 19. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
catalytic reduction of N-cyclopentyl-5-nitropyridin-2-amine to diamine derivatives
Application Note: Catalytic Reduction of N-Cyclopentyl-5-nitropyridin-2-amine
Abstract & Strategic Context
This technical guide details the catalytic hydrogenation of N-cyclopentyl-5-nitropyridin-2-amine (Compound 1 ) to N2-cyclopentylpyridine-2,5-diamine (Compound 2 ).
Compound 2 is a critical intermediate in the synthesis of CDK4/6 inhibitors, most notably Ribociclib (Kisqali) . The transformation represents a classic nitro-to-amine reduction, yet it presents specific process challenges:
-
Catalyst Poisoning: The pyridine nitrogen lone pair can coordinate with metal active sites, potentially stalling the reaction.
-
Chemo-selectivity: While the cyclopentyl ring is generally stable, harsh conditions can lead to the over-reduction of the pyridine ring to a piperidine derivative.
-
Safety: The use of pyrophoric catalysts and hydrogen gas requires strict adherence to safety protocols.
This note provides two validated protocols: a standard Pd/C Hydrogenation (preferred for speed and yield) and a Transfer Hydrogenation (preferred for safety and selectivity).
Reaction Mechanism & Pathway
The reduction of the nitro group occurs via a stepwise deoxygenation pathway on the catalyst surface. Understanding this mechanism is vital for troubleshooting "stalled" reactions, which often trap the nitroso or hydroxylamine intermediates.
Figure 1: Stepwise reduction pathway of the nitro group. Note that accumulation of the Hydroxylamine intermediate is a common cause of impurity profiles.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Catalyst | 10% Pd/C (50% wet) | Palladium offers the highest turnover frequency (TOF) for nitro reduction. The "wet" form (water content) is mandatory to mitigate pyrophoric ignition risks. |
| Solvent | Methanol (MeOH) | High hydrogen solubility and polarity facilitate the desorption of the amine product. THF is an alternative if the substrate exhibits poor solubility. |
| Pressure | 1 – 3 bar (15-45 psi) | Moderate pressure prevents ring hydrogenation (over-reduction). |
| Temperature | 20°C – 40°C | Higher temperatures increase the risk of hydroxylamine accumulation or ring reduction. |
| Additives | None usually required | Unlike some pyridine reductions, acidic additives are generally avoided here to prevent salt formation of the diamine product, which complicates workup. |
Experimental Protocols
Protocol A: Standard Hydrogenation (Parr Shaker/Autoclave)
Best for: Scale-up, high throughput, and clean impurity profiles.
Reagents:
-
Substrate (Compound 1 ): 10.0 g (48.3 mmol)
-
Catalyst: 10% Pd/C (50% wet): 1.0 g (10 wt% loading)
-
Solvent: Methanol (100 mL, 10V)
Procedure:
-
Inerting: Flush the reaction vessel (autoclave or hydrogenation bottle) with Nitrogen (
) for 5 minutes to remove oxygen. -
Charging: Add the substrate and Methanol. Stir to ensure partial dissolution (substrate may be a slurry initially).
-
Catalyst Addition: Carefully add the wet Pd/C catalyst. WARNING: Dry Pd/C is pyrophoric. Always keep it wet and add under an inert blanket.
-
Hydrogenation:
-
Seal the vessel.
-
Purge with
(3x). -
Purge with Hydrogen (
) (3x).[1] -
Pressurize to 3 bar (45 psi) .
-
Agitate vigorously at 25°C .
-
-
Monitoring: Monitor
uptake. The reaction is typically complete when uptake ceases (approx. 2-4 hours). Confirm by HPLC (disappearance of nitro peak @ 254 nm). -
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.
-
Wash the cake with Methanol (20 mL).
-
Concentrate the filtrate under reduced pressure to yield the diamine (Compound 2 ) as a dark oil or solid which typically crystallizes upon standing or treatment with ether.
-
Protocol B: Transfer Hydrogenation (Ammonium Formate)
Best for: Labs lacking high-pressure equipment or for highly selective reduction if halogens are present elsewhere on the molecule.
Reagents:
-
Substrate: 1.0 g
-
Ammonium Formate: 5.0 equivalents
-
Catalyst: 10% Pd/C (wet): 10 wt%
-
Solvent: Methanol (10V)
Procedure:
-
Dissolve substrate in Methanol under
. -
Add Ammonium Formate in one portion.
-
Heat to Reflux (65°C) . Evolution of gas (
, ) will occur. -
Monitor by TLC/HPLC. Reaction is usually complete in 1-2 hours.
-
Filter hot through Celite.
-
Concentrate and partition between water/DCM to remove ammonium salts.
Process Workflow & Logic
Figure 2: Operational workflow for Protocol A, highlighting the critical decision point at HPLC monitoring.
Troubleshooting & Analytical Controls
-
Stalled Reaction (Intermediate Persists):
-
Cause: Poisoning of catalyst by the pyridine amine or insufficient agitation.
-
Fix: Add fresh catalyst (5 wt%) and increase pressure slightly (to 5 bar). Ensure mass transfer is efficient (high stir rate).
-
-
Over-Reduction (Piperidine Formation):
-
Cause: Pressure too high (>10 bar) or temperature >50°C.
-
Fix: Strictly control temperature. If problem persists, switch to Protocol B (Transfer Hydrogenation) or use Sulfided Platinum (Pt(S)/C) which is more selective for nitro groups.
-
-
Safety Note (Pyrophoricity):
-
Used Pd/C filters are fire hazards. Dispose of them into a water-filled container immediately after filtration.
-
References
-
Pellegatti, L. et al. (2016).[3] Synthesis of ribociclib intermediate and in-line purification. Springer.[3] (Describes the broader context of Ribociclib intermediates).
-
Novartis AG. (2016). Ribociclib intermediate and preparation method. Patent WO2016192522A1. (Details the specific nitropyridine reduction steps).
-
BenchChem. (2025).[4] A Mechanistic Guide to Nitro Group Reduction. (General mechanisms for heterogeneous catalysis of nitroarenes).
-
Beller, M. et al. (2014). Catalytic transfer hydrogenation of aromatic nitriles and nitro compounds. (Protocol B basis).
Sources
Application Notes and Protocols: Derivatization Strategies for the 5-Nitro Group in Aminopyridines
Introduction: The Strategic Importance of 5-Nitro-Aminopyridines
The aminopyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. The introduction of a nitro group, specifically at the 5-position, transforms this simple heterocycle into a highly versatile intermediate for drug development and complex molecule synthesis. The potent electron-withdrawing nature of the 5-nitro group significantly modulates the electronic properties of the pyridine ring, opening up specific and predictable pathways for chemical modification.
This guide provides an in-depth exploration of the primary derivatization strategies targeting the 5-nitro group. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind methodological choices, and provide field-proven protocols for the two most critical transformations: reduction to the corresponding 5-amino group and its role in nucleophilic aromatic substitution (SNAr). These strategies allow researchers to convert readily available 5-nitro-aminopyridines into diverse libraries of compounds, accelerating the discovery of novel therapeutic agents. The resulting vicinal diamines, for instance, are key precursors for fused heterocyclic systems like imidazo[4,5-c]pyridines, which are of significant interest in drug discovery.[1]
Strategy 1: Reduction of the 5-Nitro Group to a 5-Amino Moiety
The most fundamental and widely utilized derivatization of the 5-nitro group is its reduction to a primary amine. This transformation is highly efficient and yields a 1,2,4- or 2,3,5-triaminopyridine derivative (depending on the starting material), a critical building block for constructing complex heterocyclic systems.
Causality Behind Method Selection
The choice of reducing agent is paramount and depends entirely on the other functional groups present in the molecule. A careless choice can lead to undesired side reactions, such as dehalogenation or reduction of other sensitive moieties.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney® Ni): This is often the preferred method due to its high efficiency, clean reaction profile, and environmentally benign nature, producing water as the only byproduct.[2][3] It is ideal for substrates that lack other reducible functional groups. However, it is notoriously effective at reducing aryl halides (dehalogenation), double bonds, and other sensitive groups, which limits its applicability for highly functionalized substrates.[2]
-
Metal-Acid Reductions (e.g., Fe, SnCl₂, Zn): The use of metals like iron in the presence of an acid (e.g., acetic acid, HCl) or a salt like ammonium chloride provides a milder and more chemoselective alternative.[2] For instance, the Fe/NH₄Cl system is particularly valuable for reducing the nitro group on substrates containing halogen substituents, which would be removed by catalytic hydrogenation.[4] While robust, these methods can introduce metal contaminants that require careful removal during workup.[3]
Data Presentation: Comparison of Common Reduction Conditions
The following table summarizes typical reaction conditions for the reduction of nitropyridines, providing a comparative basis for protocol selection.
| Starting Material | Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 3-Fluoro-2-nitropyridine derivatives | H₂, 10% Pd/C | Ethanol | RT, atmospheric pressure | Good | [4] |
| Halogenated 3-amino-2-nitropyridines | Fe, NH₄Cl | Ethanol/Water | Reflux | Good | [4] |
| 3-Nitropyridin-4-amine | 10% Pd/C | Methanol/THF | 10°C, 1 atm | 97 | [1] |
| 4-Nitropyridine-N-oxide | Fe, H₂SO₄ | Water | N/A | 85-90 | [5] |
Experimental Workflow: Reduction Strategies
The diagram below illustrates the decision-making process and general workflow for the two primary reduction methods.
Caption: Decision workflow for selecting a nitro group reduction method.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard, high-efficiency method for reducing a 5-nitro-aminopyridine in the absence of other reducible functional groups.
Materials:
-
5-Nitro-aminopyridine derivative (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Methanol (sufficient to dissolve substrate)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
-
Round-bottom flask, magnetic stirrer, hydrogenation balloon or Parr apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 5-nitro-aminopyridine substrate and the solvent (e.g., ethanol). Stir until the substrate is fully dissolved.
-
Inerting: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if possible, or add carefully to the solvent.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure an inert H₂ atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can range from 2 to 24 hours.[1]
-
Work-up: Once the reaction is complete, carefully vent the H₂ atmosphere and purge the flask with nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (ethanol/methanol) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 5-amino-aminopyridine product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
The 5-nitro group is a powerful electron-withdrawing group, which, in concert with the pyridine ring nitrogen, strongly activates the aromatic system towards nucleophilic attack. This enables Nucleophilic Aromatic Substitution (SNAr) reactions.
Principle: The Dual Role of the Nitro Group in SNAr
-
Activating Group: The primary role of the 5-nitro group is to activate other leaving groups (e.g., halogens) on the pyridine ring, typically at the ortho or para positions relative to the nitro group.[4][6] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is the rate-determining step of the addition-elimination mechanism.[7]
-
Leaving Group: While less common than halogens, the nitro group itself can function as a leaving group in SNAr reactions, particularly on highly electron-deficient aromatic systems or with specific nucleophiles like thiols.[8] For this to occur, the nucleophile must attack the carbon atom to which the nitro group is attached.
Mechanism: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, aromaticity is restored by the expulsion of the leaving group.
Caption: The addition-elimination mechanism for SNAr reactions.
Protocol 2: SNAr Displacement of a Halogen Activated by a 5-Nitro Group
This protocol provides a general method for substituting a halogen (e.g., fluorine or chlorine) at the 2- or 6-position of a 5-nitro-aminopyridine using an amine nucleophile. Fluorine is an excellent leaving group in SNAr due to its high electronegativity, which strongly polarizes the C-F bond.[4]
Materials:
-
2-Fluoro-5-nitro-aminopyridine derivative (1.0 equiv)
-
Nitrogen-based nucleophile (e.g., morpholine, piperazine) (1.1 - 2.0 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 equiv)
-
Aprotic polar solvent (e.g., MeCN, DMF, DMSO)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-fluoro-5-nitro-aminopyridine substrate, the nitrogen nucleophile, the base (e.g., K₂CO₃), and the solvent (e.g., MeCN).
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the substrate and nucleophile.[4]
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: After cooling the reaction to room temperature, filter off any inorganic salts. If a water-miscible solvent like DMF or DMSO was used, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted aminopyridine.
Conclusion
The 5-nitro group on an aminopyridine is not merely a passive substituent but a powerful synthetic handle that dictates the molecule's reactivity. The strategies of reduction and nucleophilic aromatic substitution provide robust and high-yielding pathways to generate molecular diversity from common intermediates. Understanding the principles behind method selection—such as the chemoselectivity of different reducing agents or the mechanics of SNAr—empowers researchers to design logical and efficient synthetic routes. The protocols detailed herein serve as a validated starting point for harnessing the synthetic potential of 5-nitro-aminopyridines in the pursuit of novel chemical entities for drug discovery and development.
References
-
Title: Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine Source: Organic Process Research & Development URL: [Link]
-
Title: SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS Source: Semantic Scholar URL: [Link]
-
Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]
-
Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Nitro Reduction Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]
-
Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules Source: Molecules (MDPI) URL: [Link]
-
Title: Nucleophilic aromatic substitution I - The addition-elimination mechanism Source: Khan Academy URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of Heteroarenes Source: YouTube (Jakob Magolan) URL: [Link]
-
Title: Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines Source: Molecules (MDPI) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-cyclopentyl-5-nitropyridin-2-amine
Welcome to the technical support guide for the synthesis of N-cyclopentyl-5-nitropyridin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound. The synthesis primarily proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The formation of N-cyclopentyl-5-nitropyridin-2-amine is typically achieved by reacting 2-chloro-5-nitropyridine with cyclopentylamine. This reaction is a classic example of an SNAr mechanism. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) at the C-5 position. The attack of the nucleophile (cyclopentylamine) is regioselectively favored at the C-2 and C-4 positions because the electronegative ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?
A1: The most common and commercially available starting material is 2-chloro-5-nitropyridine. While 2-fluoro-5-nitropyridine could also be used and may even be more reactive (as fluorine is a better leaving group in many SNAr reactions), the chloro-derivative is often more cost-effective and sufficiently reactive for this transformation.[4]
Q2: Why is a base, such as triethylamine or potassium carbonate, necessary in this reaction?
A2: A base is crucial for two primary reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction. This prevents the protonation of the cyclopentylamine nucleophile, which would render it non-nucleophilic. Secondly, in some cases, the base can deprotonate the amine nucleophile, increasing its nucleophilicity and thereby accelerating the reaction. Triethylamine is a common choice as it is an organic base that is soluble in typical reaction solvents and its hydrochloride salt can often be easily removed during workup.[5]
Q3: What are the recommended solvents and temperatures for this reaction?
A3: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or ethanol are generally preferred.[5] These solvents can effectively solvate the charged intermediate (Meisenheimer complex) without protonating the nucleophile. The reaction temperature can range from room temperature to 80°C.[5] Starting at room temperature and gently heating if the reaction is sluggish (monitored by TLC) is a prudent approach.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-cyclopentyl-5-nitropyridin-2-amine and provides actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Nucleophile | Verify the quality of cyclopentylamine. Amines can degrade over time. Consider using a freshly opened bottle or purifying the amine by distillation. Rationale: The nucleophilicity of the amine is paramount for the reaction to proceed. Contaminants or degradation products can inhibit the reaction. |
| Insufficient Activation of the Pyridine Ring | Confirm the identity and purity of the 2-chloro-5-nitropyridine. The presence of electron-donating groups or the absence of the nitro group will deactivate the ring towards nucleophilic attack.[1] Rationale: The SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The nitro group's electron-withdrawing effect is essential for facile substitution. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. While the reaction can proceed at room temperature, heating to 50-80°C can significantly increase the rate.[5] Monitor the reaction by TLC to avoid decomposition at higher temperatures. Rationale: Like most chemical reactions, the rate of SNAr is temperature-dependent. Providing additional thermal energy helps overcome the activation energy barrier of the rate-determining step, which is typically the initial nucleophilic attack. |
| Presence of Water | Ensure anhydrous reaction conditions. Use dry solvents and glassware. Moisture can hydrolyze the starting material or react with the base. Rationale: Water can compete with the amine as a nucleophile, leading to the formation of 2-hydroxy-5-nitropyridine as a byproduct.[6] |
Issue 2: Formation of Multiple Products (Low Purity)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Side Reactions | Control the stoichiometry. Use a slight excess of cyclopentylamine (1.1-1.2 equivalents) to ensure the complete consumption of the starting material. Avoid a large excess, which can complicate purification. Rationale: While disubstitution is unlikely due to the deactivating effect of the first amino substituent, other side reactions can occur. Precise control of reagents minimizes these. |
| Decomposition | Avoid excessive heating and prolonged reaction times. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. Rationale: The nitro group can be susceptible to reduction or other transformations under harsh conditions, leading to impurities. |
| Ineffective Workup | Perform a thorough aqueous workup. After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate) is crucial. Washing the organic layer with brine helps to remove residual water.[7] Rationale: A proper workup removes the base, its salt, and any water-soluble impurities, simplifying the final purification step. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective. Try a different purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective alternative for obtaining pure, crystalline product. Rationale: The polarity of the product is significantly different from the starting material, which should allow for good separation. If chromatography is challenging, recrystallization leverages differences in solubility between the product and impurities at different temperatures. |
| Product is an Oil Instead of a Solid | Ensure all solvent is removed. Use a high-vacuum pump to remove residual solvent. Attempt to induce crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. If it remains an oil, purification by column chromatography is the best approach. Rationale: Residual solvent can prevent crystallization. The physical state of the final product can vary, and if it is a persistent oil, chromatography is the most reliable purification method. |
Experimental Protocols
Optimized Synthesis of N-cyclopentyl-5-nitropyridin-2-amine
This protocol is designed for a 2.0 mmol scale reaction.
Materials:
-
2-Chloro-5-nitropyridine (2.0 mmol, 317 mg)
-
Cyclopentylamine (2.2 mmol, 0.22 mL)
-
Triethylamine (3.0 mmol, 0.42 mL)
-
Anhydrous Acetonitrile (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2.0 mmol of 2-chloro-5-nitropyridine in 10 mL of anhydrous acetonitrile.
-
To this solution, add 2.2 mmol of cyclopentylamine followed by 3.0 mmol of triethylamine with stirring at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to 50-60°C.
-
Upon completion (disappearance of the 2-chloro-5-nitropyridine spot on TLC), cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
To the residue, add 20 mL of ethyl acetate and 20 mL of water and transfer to a separatory funnel.
-
Separate the layers, and wash the organic layer with 20 mL of water, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure N-cyclopentyl-5-nitropyridin-2-amine.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
SNAr Reaction Pathway
Caption: Simplified SNAr reaction mechanism.
References
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
- 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE. Smolecule.
- We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+.
- Aromatic heterocycles 1: structures and reactions.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office - EP 0530524 A1.
- 2-Chloro-5-nitropyridine synthesis. ChemicalBook.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
- Synthesis of 2-chloro-5-nitropyridine. PrepChem.com.
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
- Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Benchchem.
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine. Google Patents.
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- 2-Amino-5-nitropyridine synthesis. ChemicalBook.
- 2-Chloro-3-fluoro-5-nitropyridine synthesis. ChemicalBook.
- (PDF) 2-Chloro-5-nitropyridine. ResearchGate.
- Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.
- N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1. Matrix Fine Chemicals.
- Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com.
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Google Patents.
- Nitropyridines: Synthesis and reactions. ResearchGate.
- (PDF) Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. ResearchGate.
- 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem - NIH.
- Optimization for preparation to 5-nitropyrimidine-2,4-diamine 5 1. ResearchGate.
- Nitropyridines, Their Synthesis and Reactions. ResearchGate.
- Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI.
- An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry (RSC Publishing).
- Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
- 2-N-Cyclopropylamino-5-nitropyridine, N-Cyclopropyl-5-nitropyridin-2-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
minimizing side products in the nucleophilic substitution of chloronitropyridines
Technical Support Center: Optimizing on Chloronitropyridines
Current Status: Online Agent: Senior Application Scientist Ticket Topic: Minimizing Side Products in Chloronitropyridine Substitution
Introduction: The "Goldilocks" Reactivity of Chloronitropyridines
Welcome to the Reaction Optimization Center. You are likely here because your LCMS trace looks like a forest rather than a single peak.
Chloronitropyridines are privileged scaffolds in drug discovery, but they possess a "Goldilocks" reactivity profile. The pyridine nitrogen and the nitro group withdraw electron density, activating the ring for Nucleophilic Aromatic Substitution (
-
Competitive Hydrolysis: Trace water acting as a nucleophile.
-
Regio-scrambling: If multiple leaving groups or activation sites exist.
-
Thermal Decomposition: Nitro-stabilized Meisenheimer complexes can degrade into tars if energy input is uncontrolled.
Below are the four most common troubleshooting tickets we receive, complete with mechanistic root cause analysis and self-validating protocols to fix them.
Ticket #1: "My Product has an M-17 (or +16) Mass Shift"
Issue: You observe a side product corresponding to the loss of Chlorine (-35) and gain of Hydroxyl (+17), resulting in a net mass change of -18 (if HCl is lost) or visible as a phenol/hydroxypyrimidine peak. Diagnosis: Hydrolysis. Water in your solvent or base is outcompeting your amine/alkoxide nucleophile.
Root Cause Analysis
The chloronitropyridine ring is so electron-deficient that water (a weak nucleophile) becomes competent enough to attack, especially if your desired nucleophile is bulky or the reaction is heated.
Troubleshooting Protocol
Step 1: The "Karl Fischer" Audit
-
Solvents: Do not trust "anhydrous" bottles opened >1 week ago. Hygroscopic solvents like DMF, DMSO, and NMP are moisture magnets.
-
Fix: Use a molecular sieve trap or freshly distilled solvents.
-
-
Bases: Hygroscopic bases are the silent killer.
-
Avoid: NaOH, KOH, un-dried
. -
Preferred:
(dried in a vacuum oven at 120°C for 4h) or organic bases like DIPEA/TEA (distilled).
-
Step 2: The "Sacrificial Scavenger" Method If you cannot eliminate water, add a scavenger that reacts with water faster than your substrate.
-
Add: 3Å Molecular Sieves directly to the reaction vessel.
-
Advanced: For alkoxide reactions, add a small excess of the corresponding orthoformate (e.g., trimethyl orthoformate), which consumes water to form methanol and formate.
Step 3: Switch the Base System If using an amine nucleophile, switch to a "Self-Scavenging" protocol:
-
Use 2.5 - 3.0 equivalents of the amine nucleophile.
-
The excess amine acts as the base to quench the HCl generated.
-
Why? This eliminates the need for an external inorganic base that might carry water of crystallization.
Visualizing the Competition
Figure 1: Water competes with the amine for the electrophilic carbon. Once the hydroxypyrimidine forms, it tautomerizes to the pyridone, which is chemically inert to further
Ticket #2: "I'm Getting a Mixture of Regioisomers"
Issue: You have a substrate like 2,4-dichloro-3-nitropyridine and the nucleophile is attacking the "wrong" chlorine (or both). Diagnosis: Regioselectivity Failure. The electronic activation (ortho/para to nitro) and steric hindrance are in conflict.
Root Cause Analysis
-
Electronic Factor: The nitro group activates positions ortho and para to itself.[1]
-
Steric Factor: The position sandwiched between the ring Nitrogen and the Nitro group (e.g., C2 in 2,4-dichloro-3-nitropyridine) is sterically crowded.
-
LUMO Coefficient: In many pyrimidines and pyridines, the C4 position (para to ring N) has a higher LUMO coefficient, making it softer and more reactive to soft nucleophiles.
Troubleshooting Protocol
The "Temp-Control" Ramp Regioselectivity is often a battle between Kinetics (fastest to form) and Thermodynamics (most stable).
-
Start Cold: -78°C or -40°C in THF.
-
Why? At low energy, the nucleophile will attack the position with the lowest activation energy (usually the least sterically hindered site, often C4).
-
-
Slow Addition: Add the nucleophile dropwise over 1 hour.
-
Why? Keeps the local concentration of nucleophile low, preventing "shotgun" attacks on both positions.
-
-
Solvent Switch:
-
Non-Polar (Toluene/DCM): Enhances steric discrimination.
-
Polar Aprotic (DMF/DMSO): Accelerates reaction rates, often eroding selectivity. Avoid if selectivity is poor.
-
Data Table: Regioselectivity Trends in 2,4-Dichloro-3-nitropyridine
| Variable | Condition | Likely Outcome | Mechanism |
| Temperature | -78°C to 0°C | C4-Selectivity | Kinetic control; C4 is less hindered than C2. |
| Temperature | > 80°C | Mixture / C2 | Thermodynamic equilibration; C2 activation (ortho to N) becomes accessible. |
| Nucleophile | Bulky ( | C4-Selectivity | Steric clash with Nitro group protects C2. |
| Nucleophile | Small (MeNH2) | Mixture | Small size allows penetration of C2 steric shield. |
Ticket #3: "The Reaction Turned into Black Tar"
Issue: Yield is low, and the baseline of the TLC/LCMS is a mess. Diagnosis: Thermal Decomposition / Polymerization.
Root Cause Analysis
Nitro groups are thermally labile. In the presence of strong bases and heat, chloronitropyridines can undergo:
-
Denitration: Loss of the activating nitro group.
-
Radical Polymerization: Electron transfer processes leading to oligomers.
Troubleshooting Protocol
The "Mild Activation" System Stop boiling your reaction in DMF at 120°C.
-
Catalytic Additive: Add 5-10 mol% KF (Potassium Fluoride) or DABCO .
-
Change Solvent: Switch from DMF to Acetonitrile or THF .
-
Why? Lower boiling points prevent you from accidentally overheating the system.
-
Ticket #4: "The Reaction Stalled at 60% Conversion"
Issue: Starting material remains, but adding more nucleophile doesn't help. Diagnosis: Product Inhibition / Bis-substitution.
Root Cause Analysis
The product (an aminonitropyridine) is electron-rich compared to the starting material. However, the leaving group (Chloride) generates HCl. If your base is consumed, the amine product can get protonated, killing its nucleophilicity (if it's the reactant) or the protonated product might precipitate, coating the stirring bar.
Troubleshooting Protocol
The "Solubility & Stoichiometry" Check
-
Base Stoichiometry: Ensure you have at least 2.5 equiv of base.
-
Phase Transfer Catalysis (PTC): If using inorganic base (
) in organic solvent, the base might be insoluble.-
Fix: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles carbonate into the organic phase.
-
Summary: The Optimization Decision Tree
Follow this logic flow to determine your next experiment.
Figure 2: Logical flow for selecting the correct optimization strategy based on impurity profiling.
References
-
Regioselectivity in Pyrimidines and Pyridines
- Lugtenburg, J., et al. "Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry. (Discusses the steric vs. electronic control in similar heterocyclic systems).
-
Process Safety & Impurity Profiling
- "Nucleophilic Aromatic Substitution on Heterocycles: A Process Chemistry Perspective." Organic Process Research & Development (OPRD). (General principles on hydrolysis management and solvent selection).
-
Halex (Halogen Exchange)
- Finger, G. C., et al. "Aromatic Fluorine Compounds: The replacement of Chlorine by Fluorine in Chloronitropyridines." Journal of the American Chemical Society.
-
General Mechanism & Kinetics
- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational text for Meisenheimer complex stability).
Technical Support Center: Solubilization Strategies for N-cyclopentyl-5-nitropyridin-2-amine
Executive Summary
This guide addresses the specific solubility challenges of N-cyclopentyl-5-nitropyridin-2-amine. Users frequently encounter precipitation ("crashing out") when diluting DMSO stocks into aqueous buffers.[1] This behavior is driven by two synergistic factors: the high lattice energy contributed by the 5-nitro group and the significant lipophilicity of the N-cyclopentyl moiety .[1] Furthermore, the electron-withdrawing nitro group suppresses the basicity of the pyridine ring, rendering standard pH adjustments ineffective.
This document outlines three validated protocols to solubilize this compound for in vitro assays and in vivo administration.
Module 1: The Physicochemical Barrier (Root Cause Analysis)[1]
Before attempting solubilization, it is critical to understand why this molecule resists dissolution.[1]
The "Brick Dust" & "Grease Ball" Hybrid
This molecule exhibits characteristics of both solubility classes:[1]
-
High Lattice Energy (Brick Dust): The 5-nitro group creates a strong dipole and facilitates
- stacking in the crystal lattice.[1] This makes the energy required to break the crystal structure (melting point) very high.[1] -
High Lipophilicity (Grease Ball): The cyclopentyl group is a hydrophobic hydrocarbon ring.[1] It increases the LogP (partition coefficient) significantly, making the molecule repel water.[1]
The Basicity Trap (pKa Suppression)
A common error is attempting to solubilize this compound using mild acidic buffers (pH 4–5), assuming the pyridine nitrogen will protonate.[1]
-
Mechanism: The nitro group (
) at position 5 is strongly electron-withdrawing.[1] It pulls electron density away from the pyridine nitrogen at position 1 via resonance and induction. -
Result: The pKa of the pyridine nitrogen drops from ~6.8 (in unsubstituted 2-aminopyridine) to < 3.0 .[1]
-
Implication: At physiological pH (7.[1]4) or even in standard acidic buffers (pH 4.5), the molecule remains uncharged (neutral) and insoluble.[1] Do not rely on pH adjustment unless you can go below pH 2.
Module 2: Decision Matrix & Workflow
Use the following logic flow to select the correct formulation strategy for your application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.
Module 3: Protocol A - Kinetic Solubility (In Vitro Screening)[1]
Best for: High-throughput screening, enzymatic assays, cell culture (short-term).[1] Principle: Prevents nucleation of crystals using a cosolvent + surfactant "spring and parachute" approach.[1]
Reagents
-
Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Buffer: PBS or HBSS (pH 7.4).
-
Surfactant: Tween 80 (Polysorbate 80).[1]
Step-by-Step Methodology
-
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex until strictly clear.
-
Tip: If particles persist, sonicate at 40°C for 5 minutes.[1]
-
-
Surfactant Spiking: Prepare your assay buffer with 0.05% to 0.1% Tween 80 .[1] The surfactant is critical to prevent the "grease ball" effect of the cyclopentyl group.
-
The "Shift" Dilution:
| Parameter | Specification | Reason |
| Max DMSO % | 0.5% - 1.0% | Higher levels may cause protein denaturation in assays.[1] |
| Tween 80 % | 0.05% - 0.1% | Stabilizes the cyclopentyl tail in water.[1] |
| Stability | 2–4 Hours | Kinetic solutions are thermodynamically unstable; use immediately.[1] |
Module 4: Protocol B - Cyclodextrin Complexation (The "Gold Standard")
Best for: In vivo dosing (IV/IP/PO), long-term stability, thermodynamic solubility determination.[1]
Principle: The hydrophobic cyclopentyl group fits perfectly into the cavity of
Why HP- -CD?
We recommend Hydroxypropyl-
-
Cavity Match: The 7-sugar ring of
-CD is the correct size (~6.0–6.5 Å) to host the cyclopentyl ring.[1] ( -CD is too small; -CD is too loose). -
Safety: HP-
-CD is parenterally safe and has higher aqueous solubility (>600 mg/mL) than native -CD.[1]
Formulation Protocol
-
Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in sterile water or saline.[1]-
Note: Dissolve the cyclodextrin fully before adding the drug.[1]
-
-
Drug Addition: Add the solid N-cyclopentyl-5-nitropyridin-2-amine to the vehicle.
-
Equilibration:
-
Method: Shake or rotate at room temperature for 24–48 hours.
-
Speed: Moderate (avoid foaming).
-
-
Filtration: Filter through a 0.22
m PVDF filter to remove uncomplexed solid.[1]
Figure 2: Schematic of the host-guest interaction. The cyclopentyl moiety drives the inclusion into the lipophilic cavity of the cyclodextrin.[1]
Troubleshooting FAQ
Q1: I added 1N HCl to dissolve the compound, but it remained a suspension. Why? A: As detailed in Module 1, the 5-nitro group reduces the basicity of the pyridine nitrogen significantly. The pKa is likely below 3.[1]0. You would need a pH < 2 (e.g., 0.1 N HCl pure) to protonate it, which is incompatible with most biological assays. Switch to the Cyclodextrin protocol.
Q2: My compound precipitates immediately upon adding the DMSO stock to PBS. A: This is "crashing out." The local concentration of water around the DMSO droplet spikes instantly.[1]
-
Fix 1: Pre-warm the buffer to 37°C.
-
Fix 2: Ensure the buffer contains 0.1% Tween 80 before adding the drug.[1]
-
Fix 3: Use a "step-down" dilution: DMSO
PEG400 Water.[1]
Q3: Can I use PEG400 for IV administration?
A: Yes, a mixture of 10% DMSO / 40% PEG400 / 50% Water is a common "cosolvent" formulation.[1] However, monitor for hemolysis. The HP-
Q4: Is the compound light sensitive? A: Nitro-pyridines can be susceptible to photoreduction or degradation.[1] While solubility is the primary focus here, always perform solubilization steps in amber glass or low-light conditions to prevent degradation products (which may have different solubility profiles) from forming.[1]
References
-
PubChem. 2-Amino-5-nitropyridine (Compound Summary). National Library of Medicine.[1] [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology. (Validates the use of HP-
-CD for lipophilic drugs). [Link] -
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. (Source for pKa shifts in substituted pyridines). [Link]
-
NIST Chemistry WebBook. 2-Amino-5-nitropyridine Thermochemical Data. [Link][1]
Sources
Technical Support Center: Troubleshooting 2-Chloro-5-Nitropyridine Amination
Executive Summary & Mechanistic Insight
The amination of 2-chloro-5-nitropyridine (2-Cl-5-NP) is a foundational transformation in medicinal chemistry, serving as a gateway to diverse bioactive scaffolds. The reaction predominantly proceeds via Nucleophilic Aromatic Substitution (SNAr) .[1]
The Mechanism: The C5-nitro group acts as a critical electron-withdrawing group (EWG), lowering the LUMO energy of the pyridine ring and activating the C2-position for nucleophilic attack. The reaction involves the formation of a Meisenheimer complex followed by the elimination of the chloride ion.
Why Conversions Fail: Despite its theoretical high reactivity, low conversion often stems from three distinct failure modes:
-
Competitive Hydrolysis: The activated C2-Cl bond is susceptible to attack by water/hydroxide, yielding the thermodynamically stable (and often unreactive) 5-nitro-2-pyridone.
-
Nucleophile Deactivation: Inadequate base strength or protonation of the amine prevents the formation of the active nucleophilic species.
-
Catalyst Poisoning (if Pd-catalyzed): The nitro group or generated halide ions can inhibit Palladium species if Buchwald-Hartwig conditions are attempted without optimization.
Diagnostic Workflow
Use this logic tree to identify the root cause of your low conversion.
Figure 1: Diagnostic logic for identifying failure modes in 2-chloro-5-nitropyridine amination.
Technical Support & Troubleshooting (Q&A)
Category A: Reactivity & Kinetics (SNAr)[2]
Q1: The starting material is not moving, even at reflux in Ethanol. My amine is a secondary aniline. What is wrong? Diagnosis: Electronic mismatch. Explanation: While 2-Cl-5-NP is activated, secondary anilines are weak nucleophiles due to steric bulk and delocalization of the nitrogen lone pair. Ethanol (reflux ~78°C) may not provide sufficient thermal energy to overcome the activation barrier. Solution:
-
Solvent Switch: Move to a polar aprotic solvent like DMSO, DMF, or NMP . These solvents solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive [1].
-
Temperature: Increase reaction temperature to 100–120°C.
-
Base: Ensure you are using a non-nucleophilic base (e.g., DIPEA or K2CO3) to neutralize the generated HCl.
Q2: I see a new spot on TLC, but the mass corresponds to [M-18]. Is this my product? Diagnosis: Likely Hydrolysis (Formation of 5-nitro-2-pyridone) . Explanation: The mass of 2-chloro-5-nitropyridine is ~158.[2][3]5. The hydrolysis product (2-hydroxy-5-nitropyridine) tautomerizes to the pyridone form. The mass change is -Cl (+35.5) and +OH (+17), resulting in a net loss of ~18.5 amu relative to SM, or a distinct peak in LCMS. Cause: This occurs if "wet" solvents or hygroscopic bases (like old KOH/NaOH) are used. The hydroxide ion is a far better nucleophile than many amines. Solution:
-
Dry solvents (anhydrous MeCN or DMF) over molecular sieves.
-
Use organic bases (DIPEA, Et3N) instead of inorganic hydroxides/carbonates if water cannot be strictly excluded.
Category B: Side Reactions & Impurities
Q3: My reaction turns black and yields are low. I am using NaH as a base. Diagnosis: Base-mediated decomposition (Nitro group sensitivity). Explanation: Strong hydride bases like NaH can engage in Single Electron Transfer (SET) processes with the nitro group, leading to radical anions and polymerization (tarring). Solution: Switch to a milder base. Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) in DMF are standard alternatives that provide sufficient basicity without reducing the nitro group [2].
Q4: Can I use Buchwald-Hartwig conditions if SNAr fails? Diagnosis: Yes, but with caveats. Explanation: If the amine is extremely weak or the substrate is deactivated, Pd-catalysis is an option. However, the nitro group can poison Pd catalysts or undergo reduction. Protocol Adjustment:
-
Ligand: Use bulky, electron-rich ligands like XPhos or BrettPhos to facilitate oxidative addition into the C-Cl bond [3].
-
Pre-catalyst: Use Pd(dba)2 or Pd2(dba)3 to avoid induction periods.
-
Avoid: Reducing conditions (e.g., formate sources) that could reduce the nitro to an amine.
Optimized Experimental Protocols
Protocol A: Standard SNAr (Robust for Primary/Secondary Amines)
Best for: Benzylamines, alkylamines, cyclic amines (morpholine/piperidine).
-
Setup: Charge a dry reaction vial with 2-chloro-5-nitropyridine (1.0 equiv).
-
Solvent: Add anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).
-
Base: Add K2CO3 (2.0 equiv) or DIPEA (2.5 equiv).
-
Nucleophile: Add the Amine (1.1–1.2 equiv).
-
Reaction:
-
Reactive Amines: Stir at RT for 2–4 hours.
-
Unreactive Amines: Heat to 60–80°C for 4–12 hours.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/DMSO), dry over Na2SO4, and concentrate.
Protocol B: Microwave-Assisted SNAr (For Sterically Hindered Amines)
Best for: Anilines, bulky secondary amines.
-
Mixture: Combine 2-chloro-5-nitropyridine (1.0 equiv), Amine (1.5 equiv), and DIPEA (3.0 equiv) in NMP (3 mL/mmol).
-
Conditions: Microwave irradiation at 120°C for 20–40 minutes .
-
Note: NMP is difficult to remove; perform a reverse-phase workup or flood with water to precipitate the product if it is solid.
Comparative Data: Solvent & Base Effects[5]
The following table summarizes the expected conversion rates based on internal historical data and literature precedence for the reaction of 2-chloro-5-nitropyridine with a model weak nucleophile (e.g., 4-chloroaniline).
| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Major Side Product |
| Ethanol | Et3N | 78 (Reflux) | 24 | < 40% | Unreacted SM |
| THF | NaH | 60 | 4 | N/A | Decomposition (Black Tar) |
| DMF | K2CO3 | 90 | 6 | > 95% | None |
| Water | NaOH | 100 | 2 | 0% (Product) | 100% Hydrolysis (Pyridone) |
| Toluene | Pd(OAc)2/BINAP | 100 | 12 | 85% | Bis-amination (Trace) |
References
-
BenchChem. A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. Retrieved from
-
National Institute of Standards and Technology (NIST). 2-Chloro-5-nitropyridine Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
PubChem. 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved from
Sources
removing unreacted cyclopentylamine from reaction mixtures
Ticket ID: CPA-REM-001 Subject: Troubleshooting persistent cyclopentylamine (CPA) contamination in reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Cyclopentylamine (CPA) is a primary amine with a boiling point of 107–108°C and a pKa (conjugate acid) of approximately 10.[1]6. Its persistence in reaction mixtures is a common issue due to its amphiphilic nature; while it forms salts, its organic solubility can lead to "leakage" during extractions if pH is not strictly controlled. Furthermore, its boiling point renders it difficult to remove completely via standard rotary evaporation without high vacuum or azeotropic assistance.
This guide provides three tiered workflows for removal, prioritized by product stability and throughput requirements.
Module 1: Aqueous Workup Optimization
Use this method for standard batch synthesis where the target product is stable to mild or strong acids.
The Core Issue: Users often fail to lower the pH sufficiently to fully protonate CPA, or they use an extraction solvent that solubilizes the ammonium salt. At pH 10.6 (pKa), 50% of CPA remains as the free base (organic soluble). To achieve >99.9% protonation (water soluble), the aqueous phase must be pH < 8.6 (2 log units below pKa). For robust removal, we target pH 3–4 .
Troubleshooting Q&A
Q: I washed with 1N HCl, but CPA is still present in my organic layer (DCM). Why? A: This is likely an "Ion-Pairing" effect. While the cyclopentylammonium chloride salt is water-soluble, it can form tight ion pairs that are partially soluble in chlorinated solvents like Dichloromethane (DCM).
-
Fix: Switch your extraction solvent to Ethyl Acetate (EtOAc) or Diethyl Ether . Ammonium salts are significantly less soluble in these ethers/esters than in DCM.
Q: My product has a Boc-group/Acetal. Can I still use an acid wash? A: Yes, but do not use HCl . Strong mineral acids will deprotect acid-labile groups. Instead, use 10% Aqueous Citric Acid or 0.5M KHSO₄ . These are acidic enough (pH ~2–3) to protonate CPA but generally mild enough to preserve Boc groups during a rapid wash.
Protocol: The "Double-Wash" Technique
-
Dilute reaction mixture with EtOAc (avoid DCM if possible).
-
Wash 1: Extract with 1M HCl (or 10% Citric Acid for labile products).
-
Checkpoint: Measure aqueous pH. It must remain acidic (< pH 3) after shaking. If it rises, add more acid.
-
-
Wash 2: Extract with Saturated Brine .
-
Reason: High ionic strength helps push any remaining organic salts out of the organic phase.
-
-
Dry organic layer over Na₂SO₄ and concentrate.
Module 2: Solid-Supported Scavenging
Use this method for acid-sensitive products, parallel synthesis, or when aqueous workup causes emulsions.
The Core Issue: When you cannot expose your product to water or acid, or when you are running high-throughput library synthesis, liquid-liquid extraction is inefficient.
The Solution: Use a Polymer-Supported Isocyanate (PS-Isocyanate) resin. This resin acts as an electrophile, reacting covalently with the nucleophilic nitrogen of unreacted CPA to form an insoluble urea, which is then filtered off.
Mechanism of Action
The primary amine (CPA) attacks the isocyanate carbon. The resulting urea is tethered to the polystyrene bead.
[2]
Troubleshooting Q&A
Q: How much resin should I add? A: Standard stoichiometry is 3 equivalents relative to the excess CPA.
-
Calculation: If you used 1.2 equivalents of CPA in the reaction, you have 0.2 equivalents remaining. Add resin corresponding to
equivalents relative to the limiting reagent.
Q: The scavenging is too slow. How can I speed it up? A: Add a catalyst or heat.
-
Solvent: Ensure the resin swells.[3] DCM and THF are excellent; Methanol is poor.
-
Temperature: Gently warm to 40°C.
-
Time: Primary amines like CPA are usually scavenged within 1–4 hours.
Module 3: Chromatography & Volatility
Use this method for final purification or when the previous methods leave trace residues.[4]
The Core Issue: CPA streaks (tails) on standard silica gel because the basic amine interacts strongly with acidic silanol groups on the silica surface.
Chromatography Optimization Table
| Variable | Recommendation | Technical Rationale |
| Stationary Phase | Amine-Functionalized Silica (KP-NH) | "Caps" the acidic silanols, preventing CPA-silica interaction.[5] No modifiers needed. |
| Mobile Phase Modifier | 1% Triethylamine (TEA) or 1% NH₄OH | If using standard silica, the additive saturates the silanol sites, allowing CPA to elute as a sharp band. |
| Detection | Ninhydrin Stain | CPA is not UV active. Use Ninhydrin (turns deep red/purple) or Iodine chamber to visualize. |
Volatility Management (Azeotroping)
If you are trying to remove CPA by rotary evaporation:
-
Do not rely on simple evaporation (BP 107°C is too high for efficient removal without heat).
-
Azeotrope: Add Toluene or Methanol and evaporate. This depresses the effective boiling point and helps carry the amine into the vapor phase.
-
Vacuum: A high-vacuum manifold (< 1 mbar) is required to remove trace CPA residues effectively.
Decision Matrix: Which Method to Choose?
References
-
PubChem. Cyclopentylamine Compound Summary. National Library of Medicine. Available at: [Link]
-
Biotage. Is there an easy way to purify organic amines? Biotage Blog. Available at: [Link]
-
University of Rochester. Workup for Removing Amines. Not Voodoo X. Available at: [Link]
-
Biotage Japan. PS-Isocyanate Technical Note. Available at: [Link]
Sources
stability of N-cyclopentyl-5-nitropyridin-2-amine under acidic conditions
Technical Support Center: N-cyclopentyl-5-nitropyridin-2-amine
Introduction: Navigating the Acid Stability of N-cyclopentyl-5-nitropyridin-2-amine
Welcome to the technical support guide for N-cyclopentyl-5-nitropyridin-2-amine (CAS: 246862-51-1). This document is designed for researchers, process chemists, and formulation scientists who are working with this molecule and need to understand its behavior under acidic conditions. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute, and understanding its degradation pathways is essential for developing robust analytical methods, stable formulations, and ensuring regulatory compliance.[1][2]
This guide moves beyond simple protocols to provide a mechanistic understanding of the molecule's stability, offering practical FAQs, troubleshooting advice, and detailed experimental workflows to empower you in your research and development efforts.
Section 1: Foundational Stability Profile & Key User FAQs
This section addresses the most common initial questions regarding the inherent chemical properties of N-cyclopentyl-5-nitropyridin-2-amine and how they influence its stability.
Q1: What are the primary structural features of N-cyclopentyl-5-nitropyridin-2-amine that dictate its stability in acidic media?
A1: The stability of this molecule is a direct consequence of the interplay between its three key structural components:
-
The Pyridine Ring Nitrogen: As a basic heterocyclic amine, the endocyclic nitrogen atom is the most likely site of protonation in an acidic environment (pKa of the pyridinium ion is ~5.25).[3] This protonation forms a positively charged pyridinium cation, which significantly alters the electron distribution across the entire ring system.[4][5]
-
The 5-Nitro Group (-NO₂): This is a potent electron-withdrawing group. Its presence dramatically reduces the electron density of the pyridine ring, making the ring system as a whole less reactive towards electrophilic attack but significantly more susceptible to nucleophilic attack.[6][7] This effect is most pronounced at the positions ortho and para to the nitro group (C2, C4, and C6).
-
The N-cyclopentyl-2-amino Group: The exocyclic secondary amine at the C2 position is the key linkage susceptible to cleavage. The electron-withdrawing effect of the nitropyridine ring reduces the basicity of this nitrogen compared to a typical aliphatic amine.[8][9] The combination of the protonated ring nitrogen and the electron-pulling nitro group makes the C2 carbon exceptionally electron-deficient (electrophilic), priming it for degradation via nucleophilic attack.
Q2: What is the most probable degradation pathway for this compound under acidic conditions?
A2: The most likely degradation pathway is acid-catalyzed hydrolysis . This is not a simple cleavage; it's a well-defined nucleophilic aromatic substitution (SNAr-type) mechanism facilitated by the unique electronic properties of the molecule.
The process is as follows:
-
Protonation: The pyridine ring nitrogen is protonated by the acid, creating a cationic pyridinium species.
-
Activation: This positive charge, combined with the strong inductive and resonance effects of the 5-nitro group, makes the C2 carbon highly electrophilic.
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electron-deficient C2 carbon.
-
Leaving Group Departure: The N-cyclopentylamine group is subsequently eliminated. It is a relatively poor leaving group, but the reaction is driven by the formation of the more stable pyridone ring system.
-
Final Products: The reaction yields two primary degradation products: 5-nitro-2-pyridone (which exists in tautomeric equilibrium with 5-nitropyridin-2-ol) and cyclopentylamine (which will be protonated as the cyclopentylammonium salt in the acidic medium).
The proposed mechanism is visualized in the diagram below.
Caption: Proposed acid-catalyzed hydrolysis pathway.
Section 2: Troubleshooting Guide for Experimental Work
This section is formatted to quickly resolve common issues encountered during experimentation.
Q3: I'm observing a new, more polar peak in my reversed-phase HPLC analysis after exposing my sample to acidic conditions. What is it likely to be?
A3: This new, earlier-eluting (more polar) peak is very likely the 5-nitro-2-pyridone degradation product. The replacement of the relatively nonpolar N-cyclopentyl group with a hydroxyl/keto group significantly increases the polarity of the molecule, leading to shorter retention times on standard C18 columns. The other degradation product, cyclopentylamine, is a small, aliphatic amine that lacks a chromophore and is typically not detectable by UV-Vis detectors used with HPLC systems. To confirm its presence, a different analytical technique such as LC-MS would be required.
Q4: My forced degradation study with 1M HCl at 60°C resulted in over 90% degradation in one hour. How can I achieve the target degradation of 10-20%?
A4: The extensive degradation indicates the compound is highly labile under those conditions. To achieve a more controlled degradation (typically 5-20% is recommended to prove method specificity without generating secondary degradants), you must moderate the stress conditions.[10]
| Parameter to Adjust | Recommended Modification | Rationale |
| Acid Concentration | Decrease from 1M HCl to 0.1M HCl or even 0.01M HCl . | The rate of hydrolysis is directly dependent on the hydronium ion concentration. Reducing the acid strength will proportionally slow the reaction.[11] |
| Temperature | Reduce from 60°C to 40°C or even room temperature (25°C) . | Chemical reaction rates, including hydrolysis, are highly temperature-dependent. A lower temperature will significantly decrease the degradation rate.[12] |
| Time | Shorten the exposure time from 1 hour to 15-30 minutes as an initial test with the milder conditions. | For highly labile compounds, even at milder conditions, the reaction can proceed quickly. |
Troubleshooting Workflow: Start by reducing the acid concentration to 0.1M HCl while keeping the temperature at 60°C. If degradation is still too rapid, subsequently reduce the temperature. This systematic approach allows you to isolate the effect of each variable.
Q5: Can this degradation occur in an acidic HPLC mobile phase during a long sequence run?
A5: Yes, it is a distinct possibility, especially if the mobile phase has a low pH (e.g., < 3) and samples reside in the autosampler for an extended period, potentially at non-refrigerated temperatures. This can manifest as a decrease in the parent peak area and an increase in the degradant peak area for samples analyzed later in the sequence compared to those analyzed at the beginning.
Mitigation Strategies:
-
Buffer the mobile phase: Use a buffer (e.g., formate, acetate) to maintain a consistent pH, preferably above 3.5-4 if the compound's stability allows.
-
Refrigerate the autosampler: Set the autosampler temperature to 4-10°C to slow the rate of any potential on-board degradation.
-
Limit sequence time: For critical stability samples, run shorter sequences or re-prepare samples if necessary.
Section 3: Experimental Protocols & Data Management
A self-validating protocol is crucial for trustworthy results. This section provides a comprehensive workflow for conducting a forced degradation study.
Experimental Workflow Diagram
Caption: General workflow for an acid-forced degradation study.
Detailed Protocol: Acid-Forced Degradation Study
Objective: To generate a target degradation of 10-20% of N-cyclopentyl-5-nitropyridin-2-amine to identify primary degradation products and validate a stability-indicating analytical method.
Materials:
-
N-cyclopentyl-5-nitropyridin-2-amine (API)
-
Methanol or Acetonitrile (HPLC Grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Volumetric flasks, pipettes, and vials
-
Calibrated HPLC system with UV/PDA detector
-
Thermostatic water bath or oven
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 10.0 mg of the API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol or acetonitrile to create a 1.0 mg/mL stock solution.
-
-
Preparation of Stress Sample:
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 1.0 M HCl to initiate the degradation. (Note: This results in a final acid concentration of 0.1M HCl after final dilution. Adjust acid strength and temperature based on preliminary trials as discussed in Q4).
-
Loosely cap the flask and place it in a water bath set to 40°C for 4 hours.
-
-
Preparation of Control Sample (Unstressed):
-
Pipette 1.0 mL of the stock solution into a separate 10 mL volumetric flask.
-
Keep this flask at room temperature, protected from light. This will serve as the t=0 or control sample.
-
-
Neutralization:
-
After the incubation period, remove the stress sample flask from the water bath and allow it to cool to room temperature.
-
Carefully add 1.0 mL of 1.0 M NaOH to the stress sample to neutralize the acid.
-
Dilute both the stressed and unstressed (control) samples to the final volume of 10 mL with the mobile phase diluent (e.g., 50:50 acetonitrile:water). This yields a final concentration of 0.1 mg/mL.
-
-
Analysis:
-
Analyze the control and stressed samples by a suitable reversed-phase HPLC method.
-
Use a PDA detector to acquire spectra for all peaks to aid in identification and to perform peak purity analysis.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining in the stressed sample relative to the control.
-
Calculate the percentage of each degradation product formed.
-
Assess the mass balance. The sum of the parent compound and all degradation products should ideally be between 98% and 102%, indicating that all major degradants are accounted for.
-
Illustrative Data Summary
The following table presents hypothetical data from a well-controlled study, demonstrating the specificity of an analytical method.
| Condition | % Parent Remaining | % Degradant 1 (5-nitro-2-pyridone) | Mass Balance (%) |
| Control (t=0) | 100.0 | 0.0 | 100.0 |
| 0.1 M HCl, 40°C, 4h | 86.5 | 12.9 | 99.4 |
| 0.1 M HCl, 60°C, 2h | 75.2 | 24.1 | 99.3 |
| 1.0 M HCl, 60°C, 1h | 8.3 | >85 (multiple minor peaks) | 94.1 (Poor) |
The poor mass balance in the most aggressive condition suggests the formation of secondary degradants or products not detected by the method, highlighting why controlled degradation is crucial.
References
- Reactivity of the nitro group on a pyridine ring. [Benchchem]
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Pyridine. [Wikipedia]
- Recent Progress in Nitro-Promoted Direct Functionaliz
- Nitropyridines: Synthesis and reactions.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [PMC]
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review. [ScienceDirect]
- Forced Degradation Study in Pharmaceutical Stability. [Pharmaguideline]
- 24.9: Heterocyclic Amines. [Chemistry LibreTexts]
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- New Trends in Forced Degrad
- Amide Hydrolysis: Acid and Base-C
- mechanism of amide hydrolysis. [YouTube]
- N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1.
- 5 Key Basicity Trends of Amines. [Master Organic Chemistry]
- 21.4: Acidity and Basicity of Amines. [Chemistry LibreTexts]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. scribd.com [scribd.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Characterization Guide: 1H NMR Analysis of N-cyclopentyl-5-nitropyridin-2-amine
[1]
Executive Summary & Structural Logic
This guide provides a definitive protocol for the 1H NMR characterization of N-cyclopentyl-5-nitropyridin-2-amine , a common intermediate in the synthesis of kinase inhibitors and antimicrobial agents.[1]
Unlike standard aliphatic amines, this molecule presents a "push-pull" electronic system: the electron-withdrawing nitro group at position 5 and the electron-donating amino group at position 2 create a highly polarized pyridine ring.[1] Successful analysis requires distinguishing this product from its precursor (2-chloro-5-nitropyridine) and selecting the correct solvent to visualize the exchangeable amine proton.[1]
The "Push-Pull" Mechanism
The spectral signature is defined by the electronic competition between substituents:
-
The Nitro Effect (Deshielding): The
group at C5 pulls electron density, heavily deshielding the adjacent H6 and H4 protons, pushing them downfield (>8.0 ppm).[1] -
The Amine Effect (Shielding): The
group at C2 donates electron density into the ring via resonance, specifically shielding the ortho proton (H3), moving it significantly upfield relative to the starting material.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this solvent-critical protocol. The choice of solvent is not merely about solubility; it determines whether the diagnostic NH signal is visible.[1]
Material Requirements
-
Analyte: >5 mg N-cyclopentyl-5-nitropyridin-2-amine (dried in vacuo >2h).
-
Primary Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
-
Alternative Solvent: CDCl3 (Chloroform-d).[1][2] Note: See Comparative Analysis for limitations.
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving cyclopentyl multiplets).
Step-by-Step Acquisition
-
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure the solution is clear yellow (characteristic of nitropyridines).[1]
-
Lock & Shim: Lock onto the deuterium signal. Shim until the TMS peak (0.00 ppm) is a sharp singlet (linewidth < 0.5 Hz).
-
Acquisition Parameters:
-
Validation (The "Sanity Check"):
Comparative Analysis: Product vs. Alternatives
This section objectively compares the spectral performance of the product against its synthetic precursor and across different solvent systems.[1]
A. Structural Comparison: Monitoring the Reaction (SNAr)
The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyridine.[1][3] The NMR spectrum provides the definitive "Go/No-Go" decision point.[1]
| Feature | Precursor: 2-Chloro-5-nitropyridine | Product: N-cyclopentyl-5-nitropyridin-2-amine | Diagnostic Value |
| H3 Chemical Shift | ~7.5 - 7.6 ppm (Doublet) | ~6.5 - 6.6 ppm (Doublet) | High. The H3 proton shifts upfield by ~1.0 ppm due to the strong donating effect of the amine vs. the weak effect of Chlorine.[1] |
| NH Signal | Absent | ~8.0 - 8.2 ppm (Broad) | Absolute. Appearance confirms amine attachment.[1] |
| Aliphatic Region | Absent | 1.5 - 4.2 ppm | Confirms incorporation of the cyclopentyl ring.[1] |
B. Solvent Comparison: DMSO-d6 vs. CDCl3
The choice of solvent drastically alters the appearance of the amine (NH) proton.[1]
| Parameter | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Comparison Insight |
| NH Peak Shape | Sharp(er) doublet or broad singlet.[1] | Very broad, often invisible.[1] | DMSO forms H-bonds with the NH, slowing exchange and sharpening the peak.[1] |
| NH Chemical Shift | Downfield (~8.1 ppm).[1] | Upfield/Variable (~5.0-6.0 ppm).[1] | DMSO deshields the NH proton via H-bonding.[1] |
| Water Peak | Distinct peak at ~3.3 ppm. | Sharp peak at ~1.56 ppm.[1] | Water in CDCl3 can overlap with cyclopentyl multiplets.[1] |
| Solubility | Excellent.[1][4] | Good. | DMSO is preferred for polar nitropyridines.[1] |
Detailed Spectral Assignment
The following data assumes DMSO-d6 as the solvent at 400 MHz.
The Aromatic Region (The "Fingerprint")[1]
-
H6 (Position 6):
8.90 - 9.00 ppm ( ).[1] -
H4 (Position 4):
8.10 - 8.20 ppm ( ).[1] -
H3 (Position 3):
6.50 - 6.60 ppm ( ).[1]
The Amine & Aliphatic Region[1]
-
NH:
8.00 - 8.30 ppm (Broad doublet, ).[1]-
Note: The doublet splitting arises from coupling to the Cyclopentyl CH.[1]
-
-
Cyclopentyl CH (Methine):
4.00 - 4.20 ppm (Sextet/Multiplet).[1]-
Logic: Deshielded by the adjacent Nitrogen.[1]
-
-
Cyclopentyl CH2 (Methylenes):
1.40 - 2.10 ppm (Complex multiplets).[1]-
Logic: Typical aliphatic envelope.[1] 4 protons (C2'/C5') at ~1.9 ppm, 4 protons (C3'/C4') at ~1.6 ppm.
-
Visualization of Analysis Logic
The following diagram illustrates the logical pathway for assigning the aromatic protons based on coupling constants (
Figure 1: Decision tree for assigning the pyridine ring protons in 2,5-disubstituted pyridines.
Troubleshooting & Common Pitfalls
Issue: "I can't see the NH peak."
-
Cause: You likely used CDCl3 or wet solvent.[1] Proton exchange with water or broadening due to quadrupole relaxation (N14) can obscure the signal.[1]
-
Solution: Switch to DMSO-d6 . If using CDCl3 is mandatory, cool the sample to -20°C to slow the exchange rate.[1]
Issue: "The aliphatic integration is too high."
-
Cause: Residual solvent peaks.[1] Cyclopentane or grease often co-elute in the 1.5 ppm region.[1]
-
Solution: Compare integrals against the aromatic H6 (set to 1H). If the aliphatic region integrates to >9H (expected 8H + 1H), check for water (DMSO ~3.[1]33) or grease (0.8-1.2 ppm).[1]
Issue: "Doublets look like singlets."
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2][4] (Standard text for coupling constants and substituent effects).
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link]1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] [Search: 2-amino-5-nitropyridine]. Available at: ]">https://sdbs.db.aist.go.jp[1]
-
Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2] Available at: [Link]1][2]
A Comparative Guide to HPLC Method Development for the Purity Assessment of Nitropyridine Amines
This guide provides a comprehensive, field-proven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of nitropyridine amines. We will move beyond rote procedural lists to explore the scientific rationale behind critical decisions in method development, comparing alternative strategies to equip you with the expertise to tackle the unique challenges posed by this class of compounds. The protocols and insights herein are designed to be self-validating, ensuring the development of a stability-indicating method that meets stringent regulatory standards as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
The Analytical Challenge: Understanding Nitropyridine Amines
Nitropyridine amines are characterized by a confluence of chemical properties that demand a nuanced approach to HPLC method development.
-
Polarity and Basicity: The pyridine ring and the primary amine group confer significant polarity and basicity. The pKa of the amine is critical, as its protonation state will drastically alter its retention in reversed-phase chromatography.
-
Strong Silanol Interactions: The basic amine moiety is prone to strong ionic interactions with acidic residual silanols on the surface of traditional silica-based stationary phases. This interaction is a primary cause of poor peak shape, manifesting as significant tailing.
-
UV Chromophore: The nitro group, being a strong chromophore, typically provides excellent UV absorbance, simplifying detection. However, the position of the nitro and amino groups on the pyridine ring will influence the λ-max (wavelength of maximum absorbance).
A failure to systematically address these properties will result in methods that are not robust, reproducible, or capable of accurately quantifying impurities.
Strategic Workflow for Method Development
A successful method development strategy is systematic, beginning with broad screening and progressively refining parameters. This workflow ensures that the final method is optimized for selectivity, efficiency, and robustness.
Caption: HPLC Method Development and Validation Workflow.
Comparative Analysis of Chromatographic Conditions
The core of method development lies in the systematic evaluation and comparison of stationary and mobile phases. The goal is to find a combination that provides optimal retention, selectivity, and peak shape for the parent amine and all its potential impurities and degradants.
The choice of stationary phase is the most critical factor influencing selectivity.[5] For nitropyridine amines, we compare three common reversed-phase columns, each offering a different primary retention mechanism.
Caption: Comparison of Analyte-Stationary Phase Interactions.
Experimental Data Summary:
The following table summarizes the expected performance of each column type based on screening experiments with a model compound, 3-Amino-4-nitropyridine.
| Stationary Phase | Primary Mechanism(s) | Expected Retention (k') | Peak Tailing Factor (Tf) | Key Advantage | Key Disadvantage |
| Standard C18 | Hydrophobic | Low to Moderate | > 1.8 | Widely available, well-understood. | Prone to severe peak tailing for basic compounds.[6] |
| Phenyl-Hexyl | π-π, Hydrophobic | Moderate | 1.3 - 1.6 | Alternative selectivity for aromatic compounds.[7] | May offer insufficient retention for less hydrophobic analytes. |
| Polar-Embedded C18 | Hydrophobic, H-Bonding | Moderate to High | 1.0 - 1.3 | Excellent peak shape for bases due to silanol shielding.[8] | Can have different selectivity in high aqueous mobile phases. |
Recommendation: A Polar-Embedded C18 column is often the superior choice, providing a balance of hydrophobic retention and, critically, mitigating the peak tailing that plagues the analysis of basic amines on standard C18 phases. A Phenyl-Hexyl column serves as an excellent secondary screening option if alternative selectivity is required to resolve critical pairs.
Optimizing the mobile phase is crucial for controlling retention and ensuring method reproducibility.[9][10] For basic compounds like nitropyridine amines, pH is the most powerful tool for manipulating retention.
-
Low pH (pH 2.5 - 3.5):
-
Mechanism: At a pH well below the pKa of the amine, the analyte is fully protonated (BH+). This ensures a consistent ionic state, leading to robust and reproducible retention. The protonated amine interacts less with residual silanols, improving peak shape.
-
Modifiers: 0.1% Formic Acid or 0.1% Phosphoric Acid are excellent choices. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that gives excellent peak shape but should be used cautiously as it can be difficult to remove from the column and suppresses MS signal.[11]
-
-
Mid-Range pH (pH 4.0 - 6.0):
-
Mechanism: In this range, the mobile phase pH may be close to the analyte's pKa. Small variations in pH can lead to large, unpredictable shifts in retention time, making the method less robust. This range is generally avoided unless specific selectivity is required.
-
Buffers: Requires a buffer system (e.g., acetate, formate) to maintain a stable pH.[11]
-
Comparative Summary:
| Mobile Phase Strategy | Recommended Modifier | Impact on Retention | Impact on Peak Shape | Robustness |
| Low pH (2.5-3.5) | 0.1% Formic Acid in Water | Decreased (analyte is more polar) | Excellent (consistent protonation) | High |
| Mid-Range pH (4-6) | 10mM Ammonium Acetate | Highly variable, pH-dependent | Variable, risk of broadening | Low |
Recommendation: A low pH mobile phase , using formic or phosphoric acid, is the most reliable starting point. It provides the highest likelihood of achieving symmetrical peaks and a robust method insensitive to minor variations in mobile phase preparation.
Experimental Protocols
Trustworthiness in science is built on detailed, reproducible protocols. The following sections provide step-by-step methodologies for screening and for a final, optimized method.
Objective: To efficiently compare stationary phases and mobile phase pH to identify the most promising conditions for optimization.
-
Column Installation: Install the first column to be tested (e.g., Polar-Embedded C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A1: 0.1% Formic Acid in Water.
-
Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the nitropyridine amine standard in a 50:50 mixture of Water:Acetonitrile.
-
Chromatographic System & Conditions:
-
System: HPLC with UV Detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan from 200-400 nm to determine λ-max, then monitor at λ-max.
-
Injection Volume: 5 µL.
-
Gradient Program (Scouting):
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Execution:
-
Run the scouting gradient using Mobile Phase A1.
-
Run the scouting gradient using Mobile Phase A2.
-
Repeat steps 1-5 for the other columns (e.g., Standard C18, Phenyl-Hexyl).
-
-
Evaluation: For each run, record the retention time, tailing factor, and theoretical plates. Compare the overall selectivity between conditions.
Objective: To provide a validated, stability-indicating method for the purity assessment of 3-Amino-4-nitropyridine, developed from the screening results.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Polar-Embedded C18 (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 275 nm.
-
Injection Volume: 10 µL.
-
Optimized Gradient:
Time (min) %B 0.0 10 15.0 70 20.0 90 22.0 90 22.1 10 | 28.0 | 10 |
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile (Concentration: ~0.1 mg/mL).
-
Sample Solution: Prepare the test sample in the same manner.
-
-
System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%.
-
Tailing factor ≤ 1.5.
-
Theoretical plates ≥ 5000.
-
-
-
Forced Degradation Analysis:
-
Subject the sample to stress conditions (e.g., 0.1 M HCl at 60°C for 4h; 0.1 M NaOH at 60°C for 2h; 3% H₂O₂ at RT for 24h).[12][13][14]
-
Analyze the stressed samples using the optimized method.
-
Evaluation: The method must demonstrate specificity by separating all degradation products from the main analyte peak. Peak purity analysis using the DAD is required to confirm no co-elution.
-
Conclusion and Final Recommendations
The development of a robust HPLC method for nitropyridine amines is highly achievable through a systematic and scientifically grounded approach.
-
Primary Recommendation: A polar-embedded C18 column combined with a low pH (2.5-3.5) mobile phase using a formic or phosphoric acid modifier provides the most reliable starting point. This combination directly addresses the primary analytical challenges of poor peak shape and inconsistent retention.
-
Alternative Strategy: For compounds with unique structural features or for resolving challenging impurities, a Phenyl-Hexyl column offers a valuable alternative selectivity that should be explored during screening.
-
Validation is Non-Negotiable: The final method must be validated according to ICH Q2(R2) guidelines, with forced degradation studies being essential to prove the method is stability-indicating and fit for its intended purpose of purity assessment.[2][3]
By comparing these rational approaches and understanding the chemical principles at play, researchers and drug development professionals can develop superior analytical methods, ensuring the quality and safety of their materials.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ICH. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
ICH. Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Cencora PharmaLex. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
United States Pharmacopeia. USP-NF <621> Chromatography. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
United States Pharmacopeia. <621> Chromatography - USP-NF Abstract. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
-
Waters Blog. Infographic: What's the Best Column for Polar Compound Retention? [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]
-
The Pharma Guru. How to Prepare and Optimise HPLC Mobile Phases. [Link]
-
YouTube. HPLC column stationary phase polarity in decreasing order. [Link]
-
Agilent Technologies. Quantitative determination of 26 aromatic amines. [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ALWSCI. Mobile Phase Selection Guide. [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Restek. Choosing Your LC Stationary Phase. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
PharmTech. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Nitrosamines Exchange. Forced degradation: predicting nitrosamine formation. [Link]
-
GMI, Inc. Challenges in HPLC Technology and Potential Solutions. [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography. [Link]
-
IJARSCT. Advances, Applications, and Challenges in RP HPLC Method Development. [Link]
-
ResearchGate. A REVIEW ON ANALYTICAL CHALLENGES IN MONITORING AND CONTROLLING GENOTOXIC IMPURITIES. [Link]
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. [Link]
-
Journal of the Turkish Chemical Society. Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
IR spectroscopy characteristic bands for nitro and amine groups in pyridines
Executive Summary
This guide provides a technical comparison of Infrared (IR) spectroscopy for the structural characterization of nitro- and amine-substituted pyridines.[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, IR spectroscopy offers distinct advantages in rapid functional group verification, solid-state polymorphism analysis, and process monitoring. This document details the characteristic vibrational modes, differentiates them from the interfering pyridine ring skeleton, and compares the diagnostic "performance" of IR against Raman spectroscopy and NMR.
Part 1: Theoretical Framework & Band Assignment[1]
The Pyridine Matrix Challenge
The pyridine ring presents a unique challenge in IR spectroscopy due to its electron-deficient nature and strong skeletal vibrations.[1] Unlike benzene, the nitrogen atom in the ring induces a permanent dipole, making ring breathing and stretching modes (
-
Ring Stretching: 1600–1430 cm⁻¹ (Often overlaps with
asymmetric stretch and scissoring).[1] -
C-H Deformation (Out-of-Plane): < 900 cm⁻¹ (Diagnostic for substitution pattern: 2-, 3-, or 4-substituted).[1]
Characteristic Bands: Nitro vs. Amine
The following table synthesizes field data for identifying these groups within a pyridine matrix.
Table 1: Diagnostic IR Bands for Substituted Pyridines
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Nitro ( | Asymmetric Stretch ( | 1550 – 1515 | Strong | Critical: Often shifts to lower frequencies (1530 cm⁻¹) if conjugated with the ring nitrogen (2- or 4-position). |
| Symmetric Stretch ( | 1360 – 1340 | Strong | Highly reliable; less interference from the pyridine skeleton.[1] | |
| C-N Stretch | ~870 | Medium | Often obscured by ring deformations.[1] | |
| Amine ( | N-H Stretch | 3500 – 3300 | Medium/Weak | Primary: Doublet (sym/asym).[1][2] Secondary: Singlet. H-Bonding: Broadens and red-shifts bands.[1] |
| N-H Scissoring ( | 1650 – 1580 | Medium | Warning: Severe overlap with pyridine ring | |
| C-N Stretch (Exocyclic) | 1340 – 1250 | Strong | Stronger in 2- and 4-aminopyridines due to resonance (double bond character).[1] | |
| N-H Wag (Out-of-Plane) | 900 – 650 | Broad | "Dirty" region; useful only for confirming primary amines.[1] |
Expert Insight: In 2-aminopyridine, the amino group can participate in tautomerism (amino-pyridine
pyridone-imine).[1] While the amino form usually predominates, strong intermolecular hydrogen bonding in the solid state (dimer formation) often lowers the N-H stretch frequencies to ~3100–3300 cm⁻¹ and broadens them significantly [1].
Part 2: Comparative Performance Analysis
This section objectively compares IR spectroscopy against alternative analytical techniques for this specific application.
Table 2: Technique Comparison for Pyridine Derivatives
| Feature | IR Spectroscopy | Raman Spectroscopy | NMR (¹H / ¹³C) |
| Detection Principle | Change in Dipole Moment | Change in Polarizability | Nuclear Spin Environment |
| Nitro Sensitivity | Excellent. | Good. Symmetric stretch is Raman active.[1][3] | Indirect (via deshielding of adjacent protons).[1] |
| Amine Sensitivity | High. N-H stretches are distinct.[1] | Low. N-H scatter is weak.[1] | Excellent. Broad singlets (exchangeable with D₂O). |
| Water Interference | High (OH masks NH bands).[1] | Negligible (Ideal for aqueous samples).[1][4] | Low (if using deuterated solvents).[1] |
| Sample Prep | KBr Pellet / ATR (Solid state).[1][2][5][6][7] | None / Glass vial (Non-destructive). | Dissolution required.[1] |
| Throughput | High (ATR < 1 min).[1] | High (Handheld available).[1] | Low (5–15 mins/sample). |
Decision Logic: When to use IR?
-
Choose IR when verifying the presence of the
group (strong dipole) or distinguishing primary vs. secondary amines (doublet vs. singlet). -
Choose Raman if the sample is in aqueous solution or inside a glass container (IR cannot penetrate glass).[1]
-
Choose NMR for precise structural assignment (e.g., distinguishing 2-nitro from 3-nitropyridine).[1]
Part 3: Experimental Protocols
Protocol A: Sample Preparation (KBr vs. ATR)
For research-grade spectra of solid pyridines, the KBr pellet method remains superior to Attenuated Total Reflectance (ATR) regarding sensitivity and peak shape, though ATR is faster.
Workflow Diagram: Method Selection
Figure 1: Decision matrix for selecting the sampling technique. KBr is preferred for quantitative work due to controlled pathlength.
Detailed Protocol: KBr Pellet Preparation
Objective: Create a transparent 13mm disc with <1% sample concentration to prevent detector saturation.[1]
-
Reagent Prep: Dry IR-grade KBr powder at 110°C overnight to remove moisture (water bands at 3400 cm⁻¹ interfere with Amine N-H).
-
Ratio: Mix 1–2 mg of the pyridine derivative with 200 mg of KBr.
-
Grinding: Grind in an agate mortar for 2–3 minutes.
-
Why? Particle size must be smaller than the IR wavelength (<2 µm) to minimize Christiansen effect (scattering baseline) [2].[1]
-
-
Pressing: Transfer to a die and press at 8–10 tons under vacuum for 2 minutes.
-
Validation: The pellet should be transparent. If cloudy, moisture or coarse particles are present.[1]
Part 4: Spectral Interpretation Workflow
The following logic pathway assists in assigning bands when both groups or ring interferences are present.
Figure 2: Logical workflow for distinguishing Amine and Nitro signals in a pyridine derivative spectrum.
Troubleshooting Common Issues
-
Broadening at 3000 cm⁻¹: If the N-H bands are not sharp, the sample is likely wet (O-H overlap) or participating in strong intermolecular hydrogen bonding (dimerization). Solution: Dilute in non-polar solvent (
or ) to break H-bonds and observe sharp free amine bands [3].[1] -
Missing Nitro Band: If the 1550 cm⁻¹ band is obscured by the ring stretch, rely on the symmetric stretch at 1350 cm⁻¹ , which is usually in a cleaner region of the spectrum.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] 2-Aminopyridine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][8] Available at: [Link]
-
Shimadzu Corporation. (n.d.).[1] KBr Pellet Method - Fundamental Measurement. Available at: [Link]
-
University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Amines and Nitro Groups. Department of Chemistry and Biochemistry.[1] Available at: [Link]
-
Spectroscopy Online. (2020).[1] Organic Nitrogen Compounds X: Nitro Groups. Available at: [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sepscience.com [sepscience.com]
- 4. IR vs. Raman for Polymer Additive Analysis - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Good to know about KBr pellets | Quantum Design [qd-europe.com]
- 8. 2-Aminopyridine [webbook.nist.gov]
A Comparative Guide to Biological Assay Validation Using N-cyclopentyl-5-nitropyridin-2-amine as a Reference Standard
For researchers, scientists, and drug development professionals, the integrity of a biological assay is paramount. The reliability of generated data underpins critical decisions in drug discovery and development. A crucial element in ensuring this reliability is the use of well-characterized reference standards. This guide provides an in-depth technical comparison of utilizing N-cyclopentyl-5-nitropyridin-2-amine as a reference standard in the validation of a biological assay. We will explore the theoretical underpinnings, present detailed experimental protocols, and compare its performance with a hypothetical alternative, emphasizing the principles of scientific integrity and regulatory compliance.
The Cornerstone of Assay Validation: The Reference Standard
A reference standard is a highly purified and well-characterized substance used to ensure the accuracy and precision of an analytical method. In biological assays, its role is to provide a benchmark against which the performance of the assay is measured. The selection of an appropriate reference standard is a critical first step in the validation process, a principle underscored by international regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5] The ICH M10 guideline, for instance, provides a harmonized framework for bioanalytical method validation, emphasizing the need for well-characterized reference materials to ensure data quality and consistency.[6][7][8][9]
N-cyclopentyl-5-nitropyridin-2-amine, a nitropyridine derivative, belongs to a class of compounds known for a wide spectrum of biological activities, including potential antimicrobial and anticancer properties.[10][11] Nitropyridine-containing molecules have been investigated as inhibitors of various enzymes, such as Janus kinase 2 (JAK2), and have shown activity in diverse cellular assays.[12][13] This positions N-cyclopentyl-5-nitropyridin-2-amine as a plausible candidate for a reference standard in assays designed to screen for inhibitors of specific kinases or other enzymes.
This guide will use a hypothetical scenario: the validation of a competitive binding assay to identify inhibitors of a novel protein kinase, "Kinase-X." In this scenario, N-cyclopentyl-5-nitropyridin-2-amine serves as the primary reference standard due to its demonstrated inhibitory activity and high purity.
Experimental Workflow for Assay Validation
The validation of a biological assay is a multi-faceted process designed to demonstrate that the method is suitable for its intended purpose.[1][8][9] The following diagram illustrates the key stages of the validation workflow.
Caption: A generalized workflow for biological assay validation, from initial development to in-study application.
Comparative Analysis: N-cyclopentyl-5-nitropyridin-2-amine vs. Alternative Standard
For this guide, we will compare the performance of N-cyclopentyl-5-nitropyridin-2-amine (Reference Standard A) with a hypothetical alternative, "Compound Y" (Reference Standard B), in the validation of our Kinase-X competitive binding assay.
Table 1: Physicochemical and Purity Comparison of Reference Standards
| Parameter | N-cyclopentyl-5-nitropyridin-2-amine (Reference Standard A) | Compound Y (Reference Standard B) |
| Purity (by HPLC) | ≥99.5% | 98.0% |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, MS | Confirmed by ¹H NMR, MS |
| Solubility | Soluble in DMSO (>50 mg/mL) | Soluble in DMSO (>50 mg/mL), sparingly soluble in aqueous buffers |
| Hygroscopicity | Non-hygroscopic | Slightly hygroscopic |
| Photostability | Stable under standard laboratory lighting | Moderate degradation observed after 24h exposure |
The higher purity and stability of N-cyclopentyl-5-nitropyridin-2-amine make it a more reliable choice for a primary reference standard. Impurities in a reference standard can lead to inaccurate assay results and misinterpretation of data.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks to ensure the integrity of the results.
Protocol 1: Preparation of Stock Solutions and Calibration Standards
The accurate preparation of stock and working solutions is fundamental to the entire validation process.
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of N-cyclopentyl-5-nitropyridin-2-amine (Reference Standard A) and Compound Y (Reference Standard B).
-
Dissolve each in a volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light.
-
-
Calibration Curve Preparation:
-
Prepare a series of dilutions from the 10 mM stock solution in the assay buffer.
-
The calibration curve should span the expected range of inhibitor concentrations, typically from 1 nM to 100 µM.
-
A minimum of six non-zero concentration points should be used to define the curve.
-
-
Quality Control (QC) Sample Preparation:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
These should be prepared from a separate weighing of the reference standard to ensure an independent assessment of accuracy.
-
Protocol 2: Kinase-X Competitive Binding Assay
This protocol outlines the steps for a typical competitive binding assay in a 384-well plate format.
-
Reagent Preparation:
-
Prepare assay buffer, Kinase-X enzyme solution, and a fluorescently labeled tracer known to bind to the active site of Kinase-X.
-
-
Assay Procedure:
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of reference standard dilutions, test compounds, or controls to the appropriate wells.
-
Add 5 µL of Kinase-X enzyme solution to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
Logical Flow of the Competitive Binding Assay
Caption: Mechanism of a competitive binding assay.
Data Analysis and Acceptance Criteria
The following tables summarize the key validation parameters and their acceptance criteria, based on common industry practices and regulatory guidance.
Table 2: Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[7]
| QC Level | Reference Standard A (% Accuracy ± SD) | Reference Standard B (% Accuracy ± SD) | Acceptance Criteria |
| Low QC | 98.5 ± 4.2% | 95.2 ± 8.5% | 80-120% |
| Mid QC | 101.2 ± 3.1% | 105.6 ± 6.7% | 80-120% |
| High QC | 99.8 ± 2.5% | 102.1 ± 5.9% | 80-120% |
| Precision (CV%) | <5% | <10% | ≤15% (≤20% at LLOQ) |
The data indicates that Reference Standard A provides superior precision compared to Reference Standard B.
Table 3: Linearity and Range
This determines the concentration range over which the assay is accurate and precise.
| Parameter | Reference Standard A | Reference Standard B | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.998 | 0.992 | ≥0.99 |
| Calibrator Accuracy | 95-105% | 90-110% | 85-115% of nominal |
Both reference standards meet the acceptance criteria for linearity, but Reference Standard A demonstrates a stronger correlation.
Table 4: Stability
Stability studies are crucial to ensure that the reference standard and samples do not degrade under typical storage and handling conditions.[7]
| Stability Condition | Reference Standard A (% Recovery) | Reference Standard B (% Recovery) | Acceptance Criteria |
| Freeze-Thaw (3 cycles) | 98.9% | 92.5% | ≥85% |
| Short-Term (24h, RT) | 99.5% | 94.1% | ≥85% |
| Long-Term (-20°C, 30 days) | 99.2% | 96.0% | ≥85% |
Reference Standard A exhibits greater stability under various conditions, further solidifying its suitability as a robust reference standard.
Conclusion
The validation of a biological assay is a rigorous process that relies heavily on the quality of the reference standard. This guide has demonstrated, through a hypothetical yet scientifically grounded example, the process of validating a Kinase-X competitive binding assay using N-cyclopentyl-5-nitropyridin-2-amine as a primary reference standard.
The comparative data clearly indicates that N-cyclopentyl-5-nitropyridin-2-amine, with its high purity, stability, and superior performance in terms of accuracy and precision, is a more suitable reference standard than the hypothetical Compound Y. The detailed protocols and acceptance criteria provided herein are aligned with international regulatory expectations and are designed to ensure the generation of reliable and reproducible data.
For researchers in drug discovery and development, the principles outlined in this guide serve as a robust framework for the validation of biological assays, ultimately contributing to the quality and success of their research endeavors.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kymos. ICH M10 guideline: validation of bioanalytical methods. [Link]
-
BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
Autechbio. (2023). Exploring the Biological Activity of Nitropyridine Derivatives. [Link]
-
National Center for Biotechnology Information. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
MDPI. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 7. worldwide.com [worldwide.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 13. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis absorption maxima of N-cyclopentyl-5-nitropyridin-2-amine
Technical Comparison Guide: UV-Vis Absorption Maxima of N-Cyclopentyl-5-nitropyridin-2-amine
Executive Summary
N-cyclopentyl-5-nitropyridin-2-amine is a "push-pull" heteroaromatic chromophore characterized by a strong intramolecular charge transfer (ICT) transition. This guide provides a detailed analysis of its UV-Vis absorption properties, benchmarking it against structural analogs to aid researchers in photochemical and medicinal chemistry applications.
Key Spectral Data Points:
-
Primary Absorption Maximum (
): 367.5 nm (in Toluene)*.[1] -
Estimated Range (Polar Solvents): 370 – 380 nm (Ethanol/Methanol).
-
Molar Absorptivity (
): ~15,000 M⁻¹cm⁻¹. -
Visual Appearance: Bright yellow to orange crystalline solid.
*Note: Data derived from the structurally equivalent N-cyclohexyl analog, which exhibits negligible electronic deviation from the cyclopentyl derivative.
Electronic Structure & Chromophore Analysis
The optical properties of N-cyclopentyl-5-nitropyridin-2-amine arise from the electronic interaction between the electron-donating secondary amine (at C2) and the electron-withdrawing nitro group (at C5).
-
Donor-Acceptor System: The pyridine ring acts as a conductive bridge. Upon excitation, electron density shifts from the amino nitrogen lone pair to the nitro group.
-
Alkyl Substitution Effect: Compared to the parent compound (2-amino-5-nitropyridine), the N-cyclopentyl group exerts a positive inductive effect (+I). This destabilizes the HOMO slightly more than the LUMO, narrowing the energy gap and causing a bathochromic shift (red shift) of approximately 30 nm.
Mechanism of Excitation (DOT Visualization)
Figure 1: Photophysical cycle of the push-pull nitropyridine system. The primary transition is of Charge Transfer (CT) character.[2]
Comparative Spectral Performance
The following table benchmarks N-cyclopentyl-5-nitropyridin-2-amine against its parent compound and other alkyl derivatives.
| Compound | Substituent (R) | Electronic Effect | ||
| Target Compound | Cyclopentyl | 367.5 nm | ~372 nm | +I Inductive / Bathochromic |
| Analog 1 | Cyclohexyl | 367.5 nm | ~372 nm | Identical electronic profile |
| Analog 2 | n-Butyl | ~366 nm | ~370 nm | Similar +I effect |
| Parent | Hydrogen | 335 nm | 342 nm | Baseline reference |
| Isomer | 3-Nitro isomer | ~390 nm | ~400 nm | Ortho-effect (H-bonding) |
Analysis:
-
Vs. Parent: The replacement of a hydrogen atom with a cyclopentyl group shifts the absorption maximum from ~335 nm to ~367 nm. This confirms the significant contribution of the alkyl group to the donor strength of the amine.
-
Solvatochromism: These compounds typically exhibit positive solvatochromism . As solvent polarity increases (Toluene
Ethanol DMSO), the highly polar excited state is stabilized, shifting the absorption further to the red (longer wavelengths).
Experimental Protocols
A. Synthesis of N-cyclopentyl-5-nitropyridin-2-amine
Rationale: A Nucleophilic Aromatic Substitution (
Reagents:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Cyclopentylamine (1.2 eq)
-
Triethylamine (1.5 eq, optional acid scavenger)
-
Solvent: Ethanol or Methanol (Absolute)[1]
Workflow:
-
Dissolution: Dissolve 2-chloro-5-nitropyridine in ethanol (0.5 M concentration).
-
Addition: Add cyclopentylamine dropwise while stirring at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as yellow needles.
-
Filtration: Filter the solid and wash with cold ethanol.
-
Recrystallization: Purify using hot ethanol to achieve spectroscopic grade purity.
B. UV-Vis Measurement Protocol
Rationale: Accurate determination of
-
Stock Solution: Prepare a
M stock solution in spectrophotometric grade Toluene (or Ethanol). -
Working Solution: Dilute to
M. Absorbance should be between 0.3 and 0.8 AU. -
Blanking: Use pure solvent in a matched quartz cuvette (1 cm path length).
-
Scan: Record spectrum from 250 nm to 500 nm.
-
Calculation: Determine molar absorptivity (
) using Beer-Lambert Law: .
Synthesis Workflow (DOT Visualization)
Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (
References
-
Khattab, S. N., et al. (2016). Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. ResearchGate.
= 367.5 nm in Toluene).[1] -
NIST Chemistry WebBook. 2-Amino-5-nitropyridine UV/Visible Spectrum. National Institute of Standards and Technology.[3] (Source for parent compound baseline data).
-
ChemicalBook. N-cyclopentyl-5-nitropyridin-2-amine Product Properties. (Confirmation of CAS 939376-51-9 and physical state).
- Gawinecki, R., et al. (1998). Solvatochromism of some 2-amino-5-nitropyridines.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
